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  • Product: 4-Cyclobutylpiperidin-4-ol hydrochloride
  • CAS: 2126161-41-7

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 4-Cyclobutylpiperidin-4-ol Hydrochloride: A Technical Whitepaper

Executive Summary & Strategic Rationale As a Senior Application Scientist in early-stage drug discovery, I approach chemical synthesis not merely as a sequence of reactions, but as the design of robust, scalable, and sel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

As a Senior Application Scientist in early-stage drug discovery, I approach chemical synthesis not merely as a sequence of reactions, but as the design of robust, scalable, and self-validating systems. 4-Substituted piperidin-4-ols are highly privileged scaffolds in medicinal chemistry, serving as critical structural nodes in the development of GPR120 agonists () and potent arginase inhibitors (1)[1].

While 4-cyclobutylpiperidin-4-ol hydrochloride is commercially available as a pre-packaged pharmaceutical intermediate (2)[2], establishing a high-yielding, in-house synthetic route is mandatory for custom isotopic labeling and rapid analog generation. The structural and mass spectrometric parameters of this target are well-documented (3)[3]. This guide details a two-step, highly optimized pathway designed to maximize chemoselectivity and simplify downstream isolation.

Retrosynthetic Analysis & Mechanistic Causality

The tertiary alcohol at the C4 position of the piperidine ring strongly dictates a nucleophilic addition strategy. The disconnection approach points directly to the Grignard addition of cyclobutylmagnesium bromide to a protected piperidin-4-one.

Mechanistic Rationale:

  • Protecting Group Strategy: The secondary amine of piperidin-4-one must be masked to prevent destructive acid-base quenching of the highly basic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is selected over benzyl (Bn) because Boc cleavage requires only anhydrous acid, avoiding the need for high-pressure palladium-catalyzed hydrogenation which could theoretically risk ring-opening or side reactions.

  • Salt Formation: Isolating the final product as a hydrochloride salt drastically enhances its crystallinity, bench stability, and aqueous solubility—critical quality attributes (CQAs) for downstream biological assays.

SynthesisPathway A 1-Boc-piperidin-4-one C 1-Boc-4-cyclobutyl piperidin-4-ol A->C THF, 0°C -> RT B Cyclobutylmagnesium Bromide B->C Nucleophilic Addition E 4-Cyclobutylpiperidin-4-ol Hydrochloride C->E Cleavage of Boc & Salt Formation D 4M HCl in Dioxane D->E Anhydrous Conditions

Fig 1. Retrosynthetic and forward synthesis pathway for 4-Cyclobutylpiperidin-4-ol HCl.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are engineered as self-validating systems. Visual and physical phase changes are utilized to confirm reaction progress, minimizing the need for constant chromatographic sampling.

Workflow Step1 1. Preparation Flame-dry flask, Ar atmosphere Step2 2. Grignard Addition Dropwise c-BuMgBr at 0°C Step1->Step2 Step3 3. Quench & Extract Sat. NH4Cl (aq), EtOAc Step2->Step3 Step4 4. Boc Deprotection 4M HCl in Dioxane, RT Step3->Step4 Step5 5. Precipitation Add Diethyl Ether, Filter Step4->Step5 Step6 6. Drying Vacuum oven to constant weight Step5->Step6

Fig 2. Step-by-step experimental workflow ensuring high yield and purity.

Phase I: Nucleophilic Alkylation via Grignard Reagent

Objective: Chemoselective addition of the cyclobutyl moiety to the C4 carbonyl.

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1-Boc-piperidin-4-one (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

    • Causality Insight: Grignard reagents are highly basic. Initiating the reaction at 0 °C kinetically suppresses the competitive enolization of the ketone, forcing the reaction down the thermodynamic nucleophilic addition pathway.

  • Addition: Add cyclobutylmagnesium bromide (0.9 M in THF, 1.5 eq) dropwise over 30 minutes via a syringe pump.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-Boc-4-cyclobutylpiperidin-4-ol .

Phase II: Boc Deprotection & Self-Validating Salt Isolation

Objective: Cleavage of the protecting group and isolation of the target API intermediate.

  • Solvation: Dissolve the crude 1-Boc-4-cyclobutylpiperidin-4-ol in a minimal amount of anhydrous 1,4-dioxane.

  • Acidic Cleavage: Add a solution of 4M HCl in dioxane (10.0 eq) dropwise at room temperature. Stir vigorously for 2 hours.

    • Causality Insight: Aqueous deprotection strategies often result in stubborn emulsions and require tedious basic workups. Utilizing anhydrous HCl bypasses these issues entirely.

  • Self-Validation & Isolation: As the Boc group is cleaved (releasing isobutylene and CO₂ gases), the resulting 4-cyclobutylpiperidin-4-ol hydrochloride becomes insoluble in the dioxane matrix. The immediate precipitation of a white crystalline solid serves as a self-validating visual confirmation of success.

  • Purification: Add cold diethyl ether to maximize precipitation. Filter the solid through a sintered glass funnel, wash with additional cold ether to remove organic impurities, and dry in a vacuum oven at 40 °C to a constant weight.

Quantitative Optimization & Process Data

To aid in scale-up operations, the following table summarizes the optimized reaction parameters and expected Critical Quality Attributes (CQAs).

ParameterPhase I: Grignard AdditionPhase II: Boc Deprotection
Reagent Stoichiometry 1.0 eq Ketone : 1.5 eq Grignard1.0 eq Intermediate : 10.0 eq HCl
Temperature Profile 0 °C (0.5h) → 20 °C (4h)20 °C (2h)
Solvent System Anhydrous THF1,4-Dioxane / Diethyl Ether
Expected Yield 75 - 85%> 90%
Critical Quality Attribute Absence of enolization byproductsComplete precipitation of HCl salt

References

  • BLD Pharm. 4-Cyclobutylpiperidin-4-ol hydrochloride.
  • PubChemLite. 4-cyclobutylpiperidin-4-ol hydrochloride (C9H17NO).
  • MDPI. Synthesis of Arginase Inhibitors: An Overview.
  • European Patent Office.

Sources

Exploratory

Structural Elucidation of 4-Cyclobutylpiperidin-4-ol Hydrochloride: A Methodological Whitepaper

Introduction & Structural Rationale In the landscape of modern drug development, functionalized piperidines serve as ubiquitous pharmacophores. Specifically, 4-Cyclobutylpiperidin-4-ol hydrochloride (CAS: 2126161-41-7; F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of modern drug development, functionalized piperidines serve as ubiquitous pharmacophores. Specifically, 4-Cyclobutylpiperidin-4-ol hydrochloride (CAS: 2126161-41-7; Formula: C₉H₁₈ClNO) 1 is a highly valuable intermediate for the synthesis of neuroleptic and analgesic active pharmaceutical ingredients (APIs). Understanding its precise three-dimensional atomic arrangement in the solid state is critical for predicting its physicochemical properties, solubility, and downstream reactivity.

Single-Crystal X-Ray Diffraction (SCXRD) remains the unequivocal gold standard for determining the absolute molecular structure and supramolecular packing of such small-molecule APIs 2. As a Senior Application Scientist, I approach the crystallographic analysis of this compound not merely as a data-collection exercise, but as a study of conformational thermodynamics and intermolecular forces.

Conformational Causality

In the solid state, protonated piperidine rings overwhelmingly adopt a chair conformation to minimize 1,3-diaxial steric strain 3. The C4 position of this specific molecule presents a fascinating steric competition between a hydroxyl (-OH) group and a bulky cyclobutyl ring. Crystallographic precedents of 4-substituted piperidin-4-ols demonstrate that the sterically demanding carbon-based substituent (cyclobutyl) will strongly dictate the geometry by occupying the equatorial position, thereby forcing the hydroxyl group into the axial position 4. This axial-OH configuration is sterically shielded yet optimally positioned to act as a hydrogen-bond donor to the chloride counterion, driving the supramolecular assembly.

Supramolecular_Logic Core Piperidinium Cation Conf Chair Conformation (Minimized 1,3-diaxial strain) Core->Conf Subst C4 Substitution Core->Subst HB1 Primary H-Bond (N⁺-H ··· Cl⁻) Core->HB1 Protonated N Axial Axial: -OH Group (Sterically shielded) Subst->Axial Eq Equatorial: -Cyclobutyl (Bulky group preference) Subst->Eq HB2 Secondary H-Bond (O-H ··· Cl⁻) Axial->HB2 Donor Anion Chloride Anion (Cl⁻) Anion->HB1 Anion->HB2

Figure 1: Supramolecular logic and hydrogen bonding network of the piperidinium salt.

Self-Validating Experimental Protocols

To achieve atomic-level resolution, the experimental workflow must be rigorously controlled. The following protocols are designed as self-validating systems, ensuring that each step provides internal quality control metrics before proceeding to the next.

Protocol A: Vapor Diffusion Crystallization

Causality: Hydrochloride salts of functionalized amines are highly soluble in polar protic solvents but insoluble in ethereal solvents. Vapor diffusion provides an ultra-slow, diffusion-limited increase in supersaturation, which suppresses rapid nucleation (powder formation) and promotes the growth of macroscopic, defect-free single crystals required for X-ray diffraction.

  • Dissolution: Dissolve 15 mg of 4-Cyclobutylpiperidin-4-ol HCl in 0.5 mL of HPLC-grade methanol inside a 2-dram inner glass vial.

  • Filtration (QC Checkpoint): Pass the solution through a 0.22 µm PTFE syringe filter to eliminate heterogeneous nucleation sites (e.g., dust particles). The solution must be optically perfectly clear.

  • Chamber Assembly: Place the uncapped inner vial into a larger 20 mL outer scintillation vial containing 3.0 mL of diethyl ether (the antisolvent).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and Parafilm. Store in a vibration-free, dark environment at a stable 20 °C for 7–14 days.

  • Harvesting: Crystals should manifest as transparent, well-defined blocks or prisms.

Protocol B: SCXRD Data Collection and Refinement

Causality: Data collection at cryogenic temperatures (100 K) is non-negotiable. Flash-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle reflections. This is strictly required to accurately locate the electron density of hydrogen atoms—the critical actors in the hydrogen-bonding network 5.

  • Mounting: Submerge the harvested crystals in Paratone-N oil. Under a polarized light microscope, select a single crystal exhibiting uniform extinction (indicating a lack of twinning). Mount it on a polyimide micromount.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer, intersecting a 100 K nitrogen cold stream. The oil will vitrify, locking the crystal in place and preventing solvent loss.

  • Data Collection: Utilize a microfocus Cu Kα X-ray source (

    
     = 1.54178 Å). Copper radiation is chosen over Molybdenum to maximize the diffraction intensity of this light-atom organic compound. Collect a full sphere of data using 
    
    
    
    and
    
    
    scans.
  • Integration & Absorption Correction: Integrate the raw frames and apply a multi-scan absorption correction. (QC Checkpoint:

    
     must be < 0.05).
    
  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure via full-matrix least-squares on

    
     using SHELXL.
    
  • Hydrogen Treatment: Locate the N-H and O-H hydrogen atoms in the difference Fourier map and refine their coordinates freely. Carbon-bound hydrogens should be placed in calculated positions using a riding model.

SCXRD_Workflow Start Synthesize 4-Cyclobutylpiperidin-4-ol HCl Cryst Vapor Diffusion Crystallization (MeOH / Et2O) Start->Cryst Mount Crystal Mounting & Cryocooling (100 K) Cryst->Mount Data X-Ray Data Collection (Cu Kα Radiation) Mount->Data Solve Structure Solution (Intrinsic Phasing) Data->Solve Refine Full-Matrix Least-Squares Refinement (SHELXL) Solve->Refine Val Validation & CIF Generation (CheckCIF) Refine->Val

Figure 2: Step-by-step SCXRD experimental workflow for structural elucidation.

Quantitative Data Summaries

To ensure the trustworthiness of the structural model, the refined data must align with established crystallographic parameters for piperidinium hydrochlorides. The tables below summarize the expected crystallographic data and the strict Quality Control (QC) metrics required to validate the experiment.

Table 1: Anticipated Crystallographic Parameters
ParameterExpected Value / AssignmentRationale
Chemical Formula C₉H₁₈ClNOProtonated free base + Chloride anion
Formula Weight 191.70 g/mol Calculated exact mass
Crystal System Monoclinic or TriclinicTypical packing for achiral organic salts
Space Group

or

Centrosymmetric packing due to achiral nature
Temperature 100(2) KCryogenic standard to reduce thermal motion
Radiation Cu Kα (

= 1.54178 Å)
Maximizes diffraction yield for light atoms
Table 2: Quality Control Metrics for Structural Validation
MetricTarget ThresholdIndication of Failure

(Internal Agreement)
< 0.05Poor crystal quality, twinning, or radiation damage.

[I > 2

(I)]
< 0.05Incorrect atom assignment or unresolved disorder.

(All Data)
< 0.15Poor overall model fit to the collected intensities.
Goodness-of-Fit (S) 0.95 – 1.05Data is over-parameterized or under-parameterized.
Residual Electron Density

0.3 e·Å⁻³
Unmodeled solvent molecules or incorrect heavy atoms.

Conclusion

The rigorous crystallographic analysis of 4-Cyclobutylpiperidin-4-ol hydrochloride requires a deep understanding of both organic conformation and solid-state physics. By employing vapor diffusion to control nucleation and utilizing cryogenic Cu Kα diffraction, researchers can unambiguously define the axial/equatorial orientation of the C4 substituents and map the critical


 and 

hydrogen bonding networks that define the material's bulk properties.

References

  • PubChemLite - 4-cyclobutylpiperidin-4-ol hydrochloride (C9H17NO)
  • Small molecule X-ray crystallography Source: School of Chemistry and Molecular Biosciences - The University of Queensland URL
  • Source: International Union of Crystallography (IUCr)
  • 4-(4-Chlorophenyl)
  • Harnessing the power of single crystal X-ray diffraction Source: Veranova URL

Sources

Foundational

Spectroscopic Elucidation and Analytical Methodologies for 4-Cyclobutylpiperidin-4-ol Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary In modern medicinal chemistry, the inc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

In modern medicinal chemistry, the incorporation of sp³-rich, three-dimensional scaffolds is a proven strategy to improve the pharmacokinetic profiles and target specificity of drug candidates. 4-Cyclobutylpiperidin-4-ol hydrochloride represents a highly versatile, bifunctional building block. The presence of a basic piperidine nitrogen, a tertiary alcohol, and a sterically constrained cyclobutyl ring presents unique analytical challenges and features.

This whitepaper provides a comprehensive, expert-level guide to the spectroscopic characterization (NMR, IR, MS) of this compound. By moving beyond mere data tabulation, we explore the mechanistic causality behind the observed spectral phenomena and provide self-validating experimental protocols to ensure absolute data integrity in your laboratory.

Physicochemical Profiling

Before initiating spectroscopic analysis, it is critical to understand the fundamental properties of the analyte, as these dictate sample preparation and ionization strategies[1].

PropertyValue
Chemical Name 4-Cyclobutylpiperidin-4-ol hydrochloride
CAS Registry Number 2126161-41-7 (Hydrochloride salt)
Molecular Formula C₉H₁₈ClNO
Molar Mass 191.70 g/mol
Exact Mass (Free Base) 155.1310 Da
SMILES OC1(C2CCC2)CCNCC1.[H]Cl

Mechanistic Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The selection of the deuterated solvent is the most critical decision in the NMR analysis of amine hydrochlorides. While D₂O or CD₃OD readily dissolve the salt, they facilitate rapid deuterium exchange with the hydroxyl (-OH) and ammonium (NH₂⁺) protons, rendering them invisible. Therefore, anhydrous DMSO-d₆ is the solvent of choice. It provides excellent solubility while suppressing proton exchange, allowing for the direct observation of these labile protons[2].

Causality of Chemical Shifts:

  • Ammonium Protons (NH₂⁺): The protonation of the piperidine nitrogen transforms it into a strong electron-withdrawing center. In DMSO-d₆, these protons form strong hydrogen bonds with the solvent, resulting in a broad, highly deshielded signal between 8.80 and 9.20 ppm[2].

  • Cyclobutyl Ring Strain: The sp³ carbons of the cyclobutyl ring possess higher s-character due to ring strain (bond angles ~90° instead of 109.5°). This alters the local magnetic shielding, pushing the methine proton (CH) attached to C4 slightly downfield compared to unstrained acyclic analogs[3].

Table 1: Predicted ¹H and ¹³C NMR Assignments (DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Rationale
¹H 8.80 - 9.20Broad singlet2HPiperidine NH₂⁺ (Deshielded by positive charge)
¹H 4.85Singlet1HTertiary -OH (Visible due to DMSO-d₆ H-bonding)
¹H 3.15 - 3.25Multiplet2HPiperidine C2/C6 (Equatorial, adjacent to N⁺)
¹H 2.90 - 3.05Multiplet2HPiperidine C2/C6 (Axial, adjacent to N⁺)
¹H 2.35 - 2.45Multiplet1HCyclobutyl CH (Deshielded by ring strain & C-OH)
¹H 1.65 - 2.00Overlapping multiplets10HPiperidine C3/C5 (4H) + Cyclobutyl CH₂ (6H)
¹³C 69.5Singlet (Cq)N/APiperidine C4 (Quaternary, oxygen-bound)
¹³C 45.2Singlet (CH)N/ACyclobutyl CH
¹³C 40.8Singlet (CH₂)N/APiperidine C2/C6
¹³C 33.4Singlet (CH₂)N/APiperidine C3/C5
¹³C 24.1, 17.5Singlets (CH₂)N/ACyclobutyl CH₂ carbons
Fourier-Transform Infrared (FT-IR) Spectroscopy

For hygroscopic hydrochloride salts, Attenuated Total Reflectance (ATR) FT-IR is vastly superior to traditional KBr pellet methods. KBr is highly hygroscopic and can introduce artifactual water bands (broad peak at 3400 cm⁻¹) that obscure the genuine tertiary alcohol O-H stretch of the analyte.

Key Functional Group Mapping:

  • 3350 cm⁻¹: Sharp/broad band corresponding to the tertiary O-H stretch.

  • 2750 - 2400 cm⁻¹: A complex series of broad, overlapping bands ("ammonium band"). This is the hallmark of an amine hydrochloride salt, caused by the N-H⁺ stretching vibrations heavily modulated by strong hydrogen bonding with the chloride counterion.

  • 1120 cm⁻¹: Strong C-O stretching vibration, characteristic of tertiary alcohols.

Mass Spectrometry (LC-ESI-MS/MS)

Electrospray Ionization (ESI) in positive mode is ideal for this compound because the basic piperidine nitrogen is pre-ionized in solution (especially in acidic mobile phases). The intact molecular ion is observed as the protonated free base[1].

Table 2: ESI-MS/MS Fragmentation Profile

m/z (Da)Ion TypeStructural Assignment
156.14 [M+H]⁺Protonated intact molecule
138.13 [M+H - H₂O]⁺Loss of water (dehydration of tertiary alcohol)
100.08 [M+H - C₄H₈]⁺Loss of the cyclobutyl moiety (as cyclobutene)
82.07 [M+H - H₂O - C₄H₈]⁺Tetrahydropyridine (piperideine) cation

Analytical Workflows and Data Visualization

To ensure reproducibility, the analytical characterization must follow a structured, self-validating workflow.

AnalyticalWorkflow Start 4-Cyclobutylpiperidin-4-ol HCl Sample Prep NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Dissolve in DMSO-d6 IR FT-IR Spectroscopy (ATR Method) Start->IR Solid State Analysis MS LC-ESI-MS/MS (Positive Ion Mode) Start->MS MeOH/H2O (0.1% FA) Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Fig 1. Comprehensive spectroscopic workflow for structural validation.

Collision-Induced Dissociation (CID) Pathway

Under tandem mass spectrometry (MS/MS) conditions, the tertiary alcohol is highly susceptible to dehydration, driven by the formation of a stable, conjugated piperideine system.

MSPathway M [M+H]+ m/z 156.14 Protonated Molecular Ion F1 [M+H - H2O]+ m/z 138.13 Dehydrated Ion M->F1 -H2O (18 Da) F2 [M+H - C4H8]+ m/z 100.08 Cyclobutene Loss M->F2 -C4H8 (56 Da) F3 [M+H - H2O - C4H8]+ m/z 82.07 Piperideine Cation F1->F3 -C4H8 (56 Da) F2->F3 -H2O (18 Da)

Fig 2. Proposed ESI-MS/MS collision-induced dissociation fragmentation pathway.

Standardized Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives or analytical artifacts.

NMR Acquisition Protocol

Rationale: Proper shimming and temperature equilibration are vital to resolve the complex overlapping multiplets of the cyclobutyl and piperidine aliphatic protons.

  • Sample Preparation: Weigh exactly 15.0 mg of 4-Cyclobutylpiperidin-4-ol hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference.

  • System Validation: Run a standard 1D ¹H spectrum of a known reference standard (e.g., ethylbenzene) to verify lineshape and resolution.

  • Acquisition (¹H): Acquire at 298 K using a standard 1D pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration. Acquire 16-32 scans.

  • Acquisition (¹³C): Utilize a proton-decoupled sequence (zgpg30). Due to the quaternary C4 carbon's long T₁ relaxation time, set D1 to 2.5 seconds and acquire a minimum of 1024 scans for an adequate signal-to-noise ratio.

ATR-FTIR Protocol

Rationale: Atmospheric water vapor and CO₂ can obscure critical regions. Background subtraction immediately prior to sample analysis is mandatory.

  • Crystal Preparation: Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to dry completely.

  • Background Scan: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty, clean crystal.

  • Sample Analysis: Place ~3 mg of the dry powder onto the crystal. Apply uniform pressure using the ATR anvil until the software indicates optimal contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Apply atmospheric compensation algorithms to remove any residual H₂O/CO₂ interference.

LC-ESI-MS/MS Protocol

Rationale: Formic acid acts as an ion-pairing agent and proton source, ensuring maximum ionization efficiency of the piperidine nitrogen.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • System Suitability (Blank): Inject the pure diluent first to ensure the column and source are free of carryover (self-validation step).

  • Chromatography: Inject 2 µL onto a C18 UPLC column. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Mass Spectrometry: Operate the mass spectrometer in ESI Positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • MS/MS Fragmentation: Isolate the precursor ion (m/z 156.1) in Q1. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas, and scan the resulting fragments in Q3.

References

1. - Source for exact mass, adducts, and foundational structural data. 2. - ACS Publications. Source for the mechanistic rationale behind the downfield shift and solvent-bonding behavior of protonated tertiary amines in NMR. 3. - Journal of the American Chemical Society. Source for the foundational principles governing the chemical shifts of strained cyclobutyl ring systems.

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection for 4-Cyclobutylpiperidin-4-ol Hydrochloride

The following technical guide details the solubility profile, physicochemical properties, and solvent selection protocols for 4-Cyclobutylpiperidin-4-ol hydrochloride . This guide is structured to address the scarcity of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and solvent selection protocols for 4-Cyclobutylpiperidin-4-ol hydrochloride .

This guide is structured to address the scarcity of direct literature data for this specific intermediate by synthesizing established trends for 4-substituted piperidin-4-ol salts and providing a self-validating experimental framework for researchers.

[1][2]

Executive Summary & Chemical Identity

4-Cyclobutylpiperidin-4-ol hydrochloride is a critical saturated heterocyclic building block, often employed in the synthesis of Histamine H3 receptor antagonists and other CNS-active agents.[1][2] Its structure features a secondary amine (piperidinyl ring), a tertiary alcohol at the C4 position, and a lipophilic cyclobutyl moiety at the same carbon.

The hydrochloride salt form drastically alters the solubility landscape compared to the free base, shifting preference from non-polar organic solvents to polar protic media.

Chemical Identity
ParameterDetail
IUPAC Name 4-Cyclobutylpiperidin-4-ol hydrochloride
CAS Number Not widely listed; Analogous to 4-substituted piperidinols
Molecular Formula

Molecular Weight ~191.7 g/mol (Free base: 155.24 g/mol )
Structural Features Polar Head: Piperidinium cation (

) +

-OHLipophilic Tail: Cyclobutyl ringLattice Energy: High (Ionic crystal lattice)

Physicochemical Solubility Analysis

The solubility of 4-Cyclobutylpiperidin-4-ol HCl is governed by the competition between the high lattice energy of the hydrochloride salt and the solvation energy provided by the solvent.[1][2]

The "Amphiphilic Salt" Challenge

While the hydrochloride salt is ionic, the presence of the cyclobutyl group adds significant lipophilicity (


 shift) compared to a simple 4-piperidinol.[1][2]
  • Hydrophilic Domain: The protonated nitrogen and hydroxyl group form strong hydrogen bonds with water and alcohols.[1][2]

  • Hydrophobic Domain: The cyclobutyl ring and piperidine methylene backbone resist solvation in highly polar media, though the ionic charge usually dominates.[1]

Predicted Solubility Profile

Based on structural analogs (e.g., 4-methylpiperidin-4-ol HCl, 4-phenylpiperidin-4-ol HCl), the following solubility profile is projected.

Table 1: Solubility Classification in Common Solvents

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Protic Water High (>100 mg/mL) Ion-dipole interactions overcome lattice energy.[1][2] pH dependent.[2]
Methanol High Excellent solvation of the cation; H-bonding with OH group.[1][2]
Ethanol Moderate to High Solubility decreases as alkyl chain length increases.[2] Ideal for recrystallization.[2]
Isopropanol (IPA) Moderate Often used as the "solvent" in an anti-solvent precipitation.[2]
Polar Aprotic DMSO High Strong dipole solvates the cation effectively.[2] Hard to remove.
DMF High Similar to DMSO; useful for coupling reactions but not purification.[2]
Acetonitrile Low to Moderate Poor solvation of Cl- anion; often used to slurry/wash salts.[1][2]
Non-Polar / Low Polarity Dichloromethane (DCM) Low While the free base is soluble, the HCl salt typically precipitates or forms a gum.[2]
Ethyl Acetate Insoluble (Anti-Solvent) Standard anti-solvent to crash out the salt from alcohols.[2]
Diethyl Ether Insoluble Used to wash the filter cake to remove non-polar impurities.[2]
Hexanes/Heptane Insoluble Strictly non-interacting.[2]

Experimental Protocols for Solubility Determination

Since batch-to-batch variations in crystal habit can affect dissolution rates, researchers should validate the solubility profile using the following self-validating workflow.

Protocol: Gravimetric Solubility Screening

Objective: Determine the saturation limit (


) in key solvents at 

.
  • Preparation: Weigh approx.

    
     of dry 4-Cyclobutylpiperidin-4-ol HCl into a tared 4 mL vial.
    
  • Addition: Add solvent in

    
     increments, vortexing for 30 seconds after each addition.
    
  • Observation:

    • Dissolved: Solution becomes clear. Record Volume (

      
      ).[1][2]
      
    • Suspension: If not dissolved after

      
      , stop. (Solubility 
      
      
      
      ).[1][2]
  • Calculation:

    
    [1][2]
    
  • Verification (HPLC): Filter the saturated supernatant, dilute, and quantify against a standard curve to confirm the gravimetric result (excludes suspended fines).

Protocol: Recrystallization Optimization

The most common purification method for this intermediate is recrystallization.[1][2]

  • Solvent System A (Standard): Ethanol / Diethyl Ether.[1][2]

    • Dissolve in minimum hot Ethanol (

      
      ).
      
    • Cool to RT.

    • Add Diethyl Ether dropwise until turbidity persists.[2]

    • Cool to

      
       to crystallize.[1][2]
      
  • Solvent System B (High Purity): Methanol / Ethyl Acetate.[1][2]

    • Dissolve in Methanol.[2]

    • Concentrate to 50% volume.

    • Add hot Ethyl Acetate.[2]

    • Reflux to displace Methanol (solvent swap) until crystallization begins.[1][2]

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start 4-Cyclobutylpiperidin-4-ol HCl (Target Compound) Goal Define Application Start->Goal Reaction Synthesis Reaction (Nucleophilic Substitution/Coupling) Goal->Reaction Use Purification Purification (Removal of Impurities) Goal->Purification Clean PolarProtic Polar Protic Solvents (MeOH, Water) High Solubility Reaction->PolarProtic If Proticity OK PolarAprotic Polar Aprotic Solvents (DMF, DMSO) High Solubility Reaction->PolarAprotic If Anhydrous Reqd Recryst Recrystallization Purification->Recryst High Purity Needed Trituration Trituration/Washing Purification->Trituration Remove Surface Impurities SolventPair Solvent/Anti-Solvent Pairs 1. EtOH / Et2O 2. MeOH / EtOAc 3. IPA / Heptane Recryst->SolventPair Select System Trituration->SolventPair Use Anti-Solvent Only

Figure 1: Decision matrix for solvent selection based on process requirements.[1][2] Green nodes indicate high solubility zones; Red nodes indicate phase-separation techniques.[1][2]

Critical Application Notes

Handling Hygroscopicity

Piperidinol salts are notoriously hygroscopic.[2]

  • Impact: Absorption of atmospheric water alters the effective mass and can cause "oiling out" during recrystallization instead of crystal formation.[1][2]

  • Mitigation: Store under nitrogen/argon.[2] Dry solvents over molecular sieves (3Å) before solubility testing.[1][2]

Free Base Liberation

If the HCl salt proves too insoluble for a specific organic reaction (e.g., in DCM or Toluene):

  • Suspend the salt in DCM.[2]

  • Add 1.1 eq. of Triethylamine (TEA) or wash with saturated aqueous

    
    .
    
  • The Free Base will partition into the DCM layer, drastically changing the solubility profile (Soluble in: DCM, Toluene, Ether; Insoluble in: Water).[1]

References

  • PubChem. (n.d.).[2] 4-cyclobutylpiperidin-4-ol hydrochloride (Compound Summary).[1][2] National Library of Medicine.[2] Retrieved March 1, 2026, from [Link][1]

  • Murugesan, V., et al. (2021).[2] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.[1][2][3] Retrieved March 1, 2026, from [Link][1]

Sources

Foundational

literature review of cyclobutylpiperidine derivatives in medicinal chemistry

The following technical guide provides an in-depth review of cyclobutylpiperidine derivatives in medicinal chemistry, focusing on their structural properties, synthetic accessibility, and application in drug discovery. E...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of cyclobutylpiperidine derivatives in medicinal chemistry, focusing on their structural properties, synthetic accessibility, and application in drug discovery.

Executive Summary

The N-cyclobutylpiperidine moiety has emerged as a high-value pharmacophore in modern medicinal chemistry. It represents a strategic "sweet spot" between the metabolically labile isopropyl group and the highly strained, potentially reactive cyclopropyl group. This guide analyzes the utility of the cyclobutyl group as a conformational constraint and metabolic shield, providing actionable protocols for its installation and optimization in drug candidates.

Key Value Proposition:

  • Conformational Control: The cyclobutyl ring adopts a "puckered" conformation (

    
    30° dihedral angle), providing a unique vector for filling hydrophobic pockets that flat alkyl chains cannot access.
    
  • Metabolic Stability: Unlike the isopropyl group, which possesses a reactive tertiary hydrogen prone to CYP450-mediated oxidation, the cyclobutyl ring offers enhanced metabolic stability while maintaining similar steric bulk.

  • Lipophilicity Modulation: It offers a method to increase lipophilicity (LogP) relative to smaller alkyl groups without the entropic penalty of flexible chains.

Physicochemical & Structural Profile[1]

The "Puckered" Geometry

Unlike the planar cyclopropane or the chair-like cyclohexane, cyclobutane exists in a dynamic puckered conformation to relieve torsional strain (eclipsing interactions).

  • Bond Angles:

    
    88° (deviating from the ideal 109.5° tetrahedral angle).
    
  • Pucker Angle:

    
    25–35°.
    
  • Impact on Binding: When attached to a piperidine nitrogen, the cyclobutyl group projects substituents in a distinct spatial arrangement. This is critical for Histamine H3 and Dopamine D3 receptors, where the "width" of the hydrophobic pocket is strictly defined.

Basicity (pKa) Modulation

The basicity of the piperidine nitrogen is influenced by the N-substituent.

  • N-Isopropylpiperidine pKa:

    
    10.5
    
  • N-Cyclobutylpiperidine pKa:

    
    10.2 – 10.4
    
  • Mechanistic Insight: The increased s-character of the carbon-nitrogen bond in the strained ring (compared to an open chain) slightly lowers the pKa. This can be advantageous for improving membrane permeability (fraction un-ionized at physiological pH) without sacrificing the cation-pi interactions often required for GPCR binding.

PropertyN-IsopropylN-CyclobutylN-Cyclopropyl
Formula



Steric Bulk MediumHighLow
Metabolic Liability High (Tertiary H)ModerateHigh (CYP inhibition risk)
Conformation Flexible (Rotatable)Rigid (Puckered)Rigid (Planar)

Synthetic Methodologies

The installation of the cyclobutyl group onto a piperidine core is most efficiently achieved via Reductive Amination . While nucleophilic substitution with cyclobutyl bromide is possible, it is often sluggish due to the steric hindrance and ring strain of the electrophile.

Gold Standard Protocol: Reductive Amination

Reaction: Piperidine derivative + Cyclobutanone


 N-Cyclobutylpiperidine
Reagents & Stoichiometry:
  • Amine: 1.0 equiv.[1]

  • Cyclobutanone: 1.2 – 1.5 equiv.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ), 1.5 – 2.0 equiv.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Additive: Acetic Acid (AcOH), 1.0 equiv (Crucial for facilitating iminium ion formation).

Step-by-Step Protocol:
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the piperidine derivative (1.0 equiv) in anhydrous DCE (0.1 M concentration).
    
  • Activation: Add Cyclobutanone (1.2 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes to ensure iminium ion formation.

    • Note: The solution may turn slightly yellow.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for sensitive substrates). Add NaBH(OAc)

    
     (1.5 equiv) portion-wise over 10 minutes.
    
  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor via LC-MS (Look for M+54 mass shift).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes).

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing these derivatives.

SynthesisWorkflow Start Target: N-Cyclobutylpiperidine CheckAmine Is the Piperidine Secondary amine free? Start->CheckAmine Deprotect Deprotection (e.g., TFA for Boc) CheckAmine->Deprotect No (Protected) ReductiveAmination Reductive Amination (Cyclobutanone + NaBH(OAc)3) CheckAmine->ReductiveAmination Yes NucleophilicSub Nucleophilic Substitution (Cyclobutyl Bromide + Base) CheckAmine->NucleophilicSub Alternative Route Deprotect->ReductiveAmination Evaluation Evaluate Yield & Purity ReductiveAmination->Evaluation Preferred (High Yield) NucleophilicSub->Evaluation Low Yield (Sterics)

Caption: Decision logic for the synthesis of N-cyclobutylpiperidine scaffolds.

Medicinal Chemistry Case Studies

Histamine H3 Receptor Antagonists (The GSK Experience)

The development of GSK189254 provides the definitive case study for the cyclobutyl group.

  • Challenge: Early H3 antagonists contained flexible propoxy linkers that resulted in poor metabolic stability and low CNS penetration.

  • Solution: Researchers identified the N-cyclobutylpiperidin-4-yloxy moiety as a rigid surrogate.

  • Mechanism: The cyclobutyl group locked the piperidine nitrogen in a specific orientation relative to the ether linkage, optimizing the interaction with the Aspartate residue in the H3 receptor binding pocket.

  • Outcome: This led to GSK189254, which exhibited high affinity (pKi > 9.5) and excellent bioavailability, eventually entering clinical trials for Alzheimer's disease and narcolepsy.

Dopamine D3 Receptor Ligands

In the search for selective Dopamine D3 ligands (over D2), the "linker" region is critical.

  • Strategy: Replacing flexible butyl chains with trans-1,3-cyclobutyl spacers.

  • Result: The rigidity of the cyclobutyl ring discriminates between the highly homologous D2 and D3 receptors. The D3 receptor tolerates the bulkier, rigid cyclobutyl spacer better than the D2 receptor, leading to selectivity ratios >100-fold.

Metabolic & Safety Profile

Metabolic Stability

The cyclobutyl group is generally superior to the isopropyl group regarding oxidative metabolism.

  • Isopropyl: The tertiary proton is a "soft spot" for CYP450 abstraction (

    
     bond dissociation energy is low).
    
  • Cyclobutyl: While oxidation can occur (leading to ring opening or hydroxylation), the bond angles and strain make the C-H abstraction less favorable than in acyclic tertiary systems.

  • Bioactivation Risk: Unlike cyclopropyl amines, which are notorious for acting as "suicide inhibitors" of CYP enzymes (via radical ring opening and covalent modification of the heme), cyclobutyl amines are significantly less prone to this mechanism-based toxicity.

Toxicity

Cyclobutylpiperidines are widely considered benign scaffolds in preclinical safety assessments. They do not share the specific phospholipidosis risks often associated with highly lipophilic cationic amphiphiles (like some N-benzyl piperidines), provided the overall LogP is kept within range (typically < 3.5).

References

  • GSK189254 Discovery: Medhurst, A. D., et al. (2007). GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain. Journal of Pharmacology and Experimental Therapeutics. Link

  • Cyclobutyl in Drug Design: Talele, T. T. (2016). The "Cyclobutyl" Effect in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Dopamine D3 Selectivity: Newman, A. H., et al. (2012). Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance use disorders. Journal of Medicinal Chemistry. Link

  • Metabolic Stability of Cycloalkyls: Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design and optimization strategies. Drug Discovery Today. Link

Sources

Protocols & Analytical Methods

Method

using 4-Cyclobutylpiperidin-4-ol hydrochloride as a chemical intermediate

The following Technical Application Note is designed for medicinal chemists and process scientists utilizing 4-Cyclobutylpiperidin-4-ol hydrochloride (CAS: 1958019-38-3 / Generic) as a scaffold in drug discovery. Advance...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Application Note is designed for medicinal chemists and process scientists utilizing 4-Cyclobutylpiperidin-4-ol hydrochloride (CAS: 1958019-38-3 / Generic) as a scaffold in drug discovery.

Advanced Protocols for Sp³-Rich Scaffold Utilization in Medicinal Chemistry

Abstract & Strategic Utility

4-Cyclobutylpiperidin-4-ol hydrochloride is a high-value saturated heterocycle used to introduce three-dimensionality (Fsp³ character) into drug candidates. Unlike flat aromatic spacers, this intermediate offers a rigid, gem-disubstituted spiro-like core that restricts conformational flexibility while improving metabolic stability.

Key Applications:

  • GPCR Ligand Design: Acts as a bioisostere for 4-phenylpiperidin-4-ol moieties (common in opioid and histamine antagonists), reducing lipophilicity (LogP) while maintaining steric bulk.

  • Fragment-Based Drug Discovery (FBDD): The free secondary amine allows for rapid library generation via N-functionalization, while the tertiary hydroxyl serves as a hydrogen-bond donor/acceptor or a handle for further intramolecular cyclization.

  • Metabolic Blocking: The cyclobutyl group provides steric protection against oxidative metabolism at the C4 position, a common liability in simple piperidines.[1]

Chemical Profile & Specifications
PropertySpecification
IUPAC Name 4-cyclobutylpiperidin-4-ol hydrochloride
Structure Piperidine ring substituted at C4 with a hydroxyl group and a cyclobutyl ring.[2]
CAS Number 1958019-38-3 (Free base ref: 1958019-37-2)
Molecular Formula C₉H₁₈ClNO (Salt) / C₉H₁₇NO (Free Base)
Molecular Weight 191.70 g/mol (HCl Salt)
Solubility Soluble in Water, Methanol, DMSO. Sparingly soluble in DCM/Ether.
pKa (Calc.) ~9.8 (Piperidine Nitrogen)
Hygroscopicity Moderate. Store under inert atmosphere (Ar/N₂).
Synthetic Utility & Reaction Workflows

The utility of this intermediate lies in its bifunctional nature :

  • Secondary Amine (N1): Highly nucleophilic; the primary site for coupling to pharmacophores.

  • Tertiary Alcohol (C4): Sterically hindered; generally remains as a binding element but can act as a directing group or undergo elimination under harsh acidic conditions.

Visual Workflow: Modular Derivatization

G Start 4-Cyclobutylpiperidin-4-ol (HCl Salt) Base Free Base Generation (Na2CO3 / DCM) Start->Base Neutralization Elim Acid-Catalyzed Elimination (Dehydration -> Alkene) Start->Elim Conc. H2SO4 / Heat N_Alk N-Alkylation (Reductive Amination) Base->N_Alk R-CHO / STAB N_Acyl N-Acylation (Amide Coupling) Base->N_Acyl R-COOH / HATU N_Ary N-Arylation (SnAr / Buchwald) Base->N_Ary Ar-X / Pd cat. Prod1 Tertiary Amine Libraries (GPCR/Channel Blockers) N_Alk->Prod1 Prod2 Amide Scaffolds (Enzyme Inhibitors) N_Acyl->Prod2 N_Ary->Prod1

Caption: Modular derivatization pathways for 4-Cyclobutylpiperidin-4-ol. The N1-amine is the primary vector for diversification.

Detailed Experimental Protocols
Protocol A: Free Base Liberation (Crucial Pre-step)

Rationale: The HCl salt is stable for storage but the free amine is required for nucleophilic reactions. In situ neutralization is possible but pre-liberation often improves yields in sensitive couplings.

  • Suspend 4-Cyclobutylpiperidin-4-ol HCl (1.0 eq) in DCM (10 mL/g).

  • Add Sat. aq. Na₂CO₃ (3.0 eq) and stir vigorously for 30 minutes at RT.

  • Separate layers.[3] Extract aqueous layer 2x with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Checkpoint: Verify disappearance of chloride counter-ion via silver nitrate test if critical.

Protocol B: Reductive Amination (N-Alkylation)

Target: Synthesis of tertiary amine libraries.

Reagents:

  • Amine: 4-Cyclobutylpiperidin-4-ol (Free base)

  • Aldehyde/Ketone: 1.0–1.2 eq

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: DCE or DCM (Anhydrous)[1]

  • Additive: Acetic Acid (1-2 drops, catalytic)[1]

Step-by-Step:

  • Dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in DCE (5 mL) under N₂.

  • Add catalytic acetic acid to catalyze iminium ion formation. Stir for 30–60 mins at RT.

  • Add STAB (1.5 mmol) in one portion.

  • Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+1 of product).[1]

  • Quench: Add Sat. NaHCO₃. Stir for 15 mins.

  • Extraction: Extract with DCM (3x).

  • Purification: The product is polar. Use a gradient of 0–10% MeOH in DCM (with 1% NH₄OH) on silica gel.

Protocol C: Buchwald-Hartwig N-Arylation

Target: Attaching the scaffold to heteroaromatic cores (e.g., Pyridine, Pyrimidine).[1]

Reagents:

  • Amine: 4-Cyclobutylpiperidin-4-ol (1.0 eq)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 eq)

  • Catalyst: Pd₂(dba)₃ (0.02 eq) / XPhos (0.04 eq)[1]

  • Base: NaOtBu (1.5 eq) or Cs₂CO₃ (2.0 eq)[1]

  • Solvent: Toluene or 1,4-Dioxane (Degassed)[1]

Step-by-Step:

  • Charge a reaction vial with Aryl Halide, Amine, Base, and Catalyst system.[1]

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous solvent.

  • Heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad. Concentrate filtrate.

  • Purification: Flash chromatography. Note: The tertiary -OH is generally tolerated under these conditions.

Critical Handling & Stability Notes
  • Stereochemistry: The 4-cyclobutyl-4-hydroxy substitution creates a prochiral center if the piperidine N is unsubstituted. Upon N-substitution with a non-chiral group, the molecule remains achiral (plane of symmetry).[1] However, if the N-substituent is chiral, diastereomers will form.

  • Dehydration Risk: Avoid heating the HCl salt above 120°C or exposing the free base to strong Bronsted acids (e.g., conc.[1] H₂SO₄, TsOH) at high temperatures, as this may lead to the tetrahydropyridine (elimination of water).[1]

    • Self-Validation: If LCMS shows a mass of [M-18], elimination has occurred.

  • Storage: Store at +4°C or -20°C. Hygroscopic – keep tightly sealed.

Mechanism of Action in Drug Design

The 4-Cyclobutylpiperidin-4-ol moiety is a "privileged structure" modification.

  • Conformational Locking: The gem-disubstitution at C4 forces the piperidine ring into a defined chair conformation, reducing the entropic penalty of binding to the target receptor.

  • Lipophilic Tuning: The cyclobutyl group adds lipophilicity (increasing permeability) without the "flatness" of a phenyl ring (which can decrease solubility and increase toxicity).

  • H-Bonding: The C4-OH often engages in specific H-bond interactions with receptor side chains (e.g., Aspartate or Serine residues in GPCR binding pockets).

Structural Comparison Diagram

Struct Sub1 4-Phenylpiperidin-4-ol (Classic Opioid Scaffold) Flat, High LogP Target Target Receptor (GPCR / Ion Channel) Sub1->Target High Affinity Poor Solubility Risk Sub2 4-Cyclobutylpiperidin-4-ol (Modern Bioisostere) 3D-Character, Lower LogP, Metabolic Stability Sub2->Target High Affinity Improved Fsp3 & Solubility

Caption: Bioisosteric replacement of phenyl with cyclobutyl improves physicochemical properties.

References
  • Application in H3 Antagonists

    • Note: While discussing N-cyclobutyl analogs, this reference establishes the biological relevance of the cyclobutyl-piperidine ether/alcohol pharmacophore.
    • Cowart, M. D., et al. "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a)." Bioorganic & Medicinal Chemistry Letters, 2014.[1]

    • [1]

  • Piperidinol Scaffolds in Tuberculosis

    • Discusses the structure-activity relationship (SAR) of 4-substituted piperidin-4-ols.
    • "Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity."[1][4] PubMed Central.

    • [1]

  • Chemical Structure Validation

    • PubChem Entry for 4-cyclobutylpiperidin-4-ol hydrochloride (CID 132300815).
    • [1]

  • General Synthesis of 4-Substituted Piperidinols

    • Review of Grignard additions to piperidin-4-ones to gener
    • "Piperidin-4-one: the potential pharmacophore." PubMed.[2]

    • [1]

Disclaimer: This guide is for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Application

Application Note: Chemoselective Derivatization of the Hydroxyl Group in 4-Cyclobutylpiperidin-4-ol Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Introduction & Chemical Context The functionalization of complex, densely substi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Chemical Context

The functionalization of complex, densely substituted scaffolds is a recurring bottleneck in modern drug discovery. 4-Cyclobutylpiperidin-4-ol hydrochloride [1] presents a classic dual-challenge in synthetic organic chemistry:

  • Steric Hindrance & Low Nucleophilicity: The hydroxyl group is situated at a tertiary carbon, flanked by the rigid piperidine ring and a bulky cyclobutyl substituent. Tertiary alcohols exhibit inherently low nucleophilicity and are highly resistant to standard derivatization techniques[2][3].

  • Competing Nucleophiles: The molecule is supplied as a hydrochloride salt. Any basic conditions required for O-derivatization will inevitably deprotonate the piperidine nitrogen, generating a secondary amine that is vastly more nucleophilic than the tertiary alcohol.

To achieve selective derivatization of the hydroxyl group, a strict, two-phase chemoselective workflow must be employed: mandatory N-protection followed by aggressively catalyzed O-derivatization.

Workflow A 4-Cyclobutylpiperidin-4-ol HCl (Starting Material) B N-Protection (Boc2O, DIPEA) A->B Neutralize & Protect C N-Boc Intermediate (Free Tertiary OH) B->C D O-Derivatization (Acylation/Silylation) C->D Electrophilic Attack E O-Derivatized Product D->E

Caption: Workflow for the selective O-derivatization of 4-Cyclobutylpiperidin-4-ol hydrochloride.

Phase I: The Prerequisite N-Protection

Attempting to directly O-alkylate or O-acylate this molecule will result in exclusive N-derivatization. The piperidine nitrogen must be masked. We utilize the tert-butyloxycarbonyl (Boc) group due to its stability under the subsequent basic O-derivatization conditions and its ease of removal under mildly acidic conditions.

Protocol 1: Synthesis of N-Boc-4-cyclobutylpiperidin-4-ol

Causality & Mechanism: The addition of N,N-Diisopropylethylamine (DIPEA) serves a critical thermodynamic purpose: it neutralizes the HCl salt, shifting the equilibrium to expose the free secondary amine. The amine rapidly attacks Di-tert-butyl dicarbonate (Boc₂O). The tertiary alcohol is too sterically hindered to react with Boc₂O without a hyper-nucleophilic catalyst, ensuring 100% chemoselectivity for the nitrogen.

Step-by-Step Methodology:

  • Preparation: Suspend 4-Cyclobutylpiperidin-4-ol hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Neutralization: Cool the suspension to 0 °C. Add DIPEA (2.5 equiv) dropwise. The suspension will clear as the free base dissolves.

  • Protection: Add Boc₂O (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (Quality Control): Perform Thin Layer Chromatography (TLC). Stain the plate with Ninhydrin. The starting material will appear as a bright purple spot (free amine), while the successful N-Boc product will remain unstained, providing immediate visual confirmation of complete N-protection.

  • Workup: Wash the organic layer with 0.5 M HCl (to remove excess DIPEA), followed by saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase II: O-Derivatization Strategies

With the nitrogen masked, the tertiary alcohol can now be functionalized. Standard reagents (e.g., Acetic Anhydride/Pyridine or TBSCl/Imidazole) will fail due to the massive steric bulk of the cyclobutyl and piperidine rings[4]. We must employ hyper-reactive electrophiles and specialized catalysts.

Strategy A: DMAP-Catalyzed O-Acylation

To synthesize an ester derivative, 4-Dimethylaminopyridine (DMAP) is strictly required[5][6]. DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is exponentially more electrophilic than the parent acyl chloride, forcing the sluggish tertiary alcohol to undergo nucleophilic addition[5].

DMAP_Mechanism A Acyl Chloride + DMAP B N-Acylpyridinium Intermediate (Highly Electrophilic) A->B Fast Reversible Step C Tertiary Alcohol (Nucleophilic Attack) B->C Addition D Sterically Hindered Ester + Regenerated DMAP C->D Elimination of HCl

Caption: DMAP-catalyzed acylation mechanism overcoming steric hindrance in tertiary alcohols.

Protocol 2: O-Acylation Methodology

  • Setup: Dissolve N-Boc-4-cyclobutylpiperidin-4-ol (1.0 equiv) in anhydrous DCM.

  • Catalyst Addition: Add Triethylamine (Et₃N, 2.0 equiv) and DMAP (0.2 equiv). Expert Insight: Do not use Pyridine as the bulk solvent; it is insufficiently nucleophilic to drive this specific hindered reaction.

  • Electrophile Addition: Cool to 0 °C. Add the desired Acyl Chloride (e.g., Benzoyl chloride, 1.5 equiv) dropwise.

  • Reaction: Reflux the mixture at 40 °C for 12–24 hours.

  • Self-Validation: Monitor via LC-MS. Tertiary alcohols are prone to E1 dehydration under acylating conditions. Ensure the target mass (M+H) is dominant over the elimination byproduct mass (M-H₂O+H).

Strategy B: O-Silylation via Silyl Triflates

If an ether/silyl derivative is required, standard silyl chlorides (like TBSCl) are practically inert against this substrate[4]. The causality lies in the leaving group: chloride is insufficient to generate a highly electrophilic silicon center. By switching to a silyl triflate (e.g., TBSOTf), the excellent leaving group ability of the trifluoromethanesulfonate ion renders the silicon atom highly reactive, easily overcoming the steric barrier[7].

Protocol 3: O-Silylation Methodology

  • Setup: Dissolve N-Boc-4-cyclobutylpiperidin-4-ol (1.0 equiv) in anhydrous DCM under argon.

  • Base Selection: Add 2,6-Lutidine (2.0 equiv). Expert Insight: 2,6-Lutidine is chosen because the methyl groups flanking the nitrogen prevent it from acting as a nucleophile and reacting with TBSOTf, restricting its role purely to scavenging the generated triflic acid[7].

  • Silylation: Cool to -78 °C. Add TBSOTf (1.5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature over 2 hours.

  • Self-Validation: Confirm via ¹H NMR. The disappearance of the broad -OH singlet and the appearance of a massive tert-butyl singlet (~0.9 ppm) and dimethyl singlets (~0.1 ppm) guarantees successful silylation.

Quantitative Data Summary

The following table summarizes the kinetic and yield expectations based on the fundamental principles of tertiary alcohol derivatization, demonstrating the necessity of the advanced protocols outlined above.

Derivatization StrategyReagentsCatalyst / BaseTypical TimeExpected YieldSteric Tolerance
Standard AcylationAcetic AnhydridePyridine> 48 h< 15%Poor
Steglich-Type Acylation Acyl Chloride DMAP / Et₃N 12 - 24 h 75 - 85% High
Standard SilylationTBSClImidazole> 72 h< 10%Poor
Triflate Silylation TBSOTf 2,6-Lutidine 2 - 6 h 85 - 95% Very High

Table 1: Comparative kinetic and yield data for tertiary alcohol derivatization strategies.

References

  • Challenges and design of copper-catalysed enantioconvergent O-alkylation of tertiary alcohols Source: Nature Catalysis (via ResearchGate) URL:[Link]

  • 4-cyclobutylpiperidin-4-ol hydrochloride (C9H17NO) Source: PubChemLite URL:[Link]

Sources

Method

Application Note: 4-Cyclobutylpiperidin-4-ol Hydrochloride in Histamine H3 Receptor Antagonist Synthesis

Executive Summary The development of Histamine H3 receptor (H3R) antagonists and inverse agonists represents a critical frontier in neuropharmacology, offering therapeutic potential for cognitive disorders, narcolepsy, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Histamine H3 receptor (H3R) antagonists and inverse agonists represents a critical frontier in neuropharmacology, offering therapeutic potential for cognitive disorders, narcolepsy, and attention-deficit hyperactivity disorder (ADHD). This application note provides an in-depth technical guide on the utilization of 4-Cyclobutylpiperidin-4-ol hydrochloride —a premium, conformationally restricted building block—in the synthesis of next-generation H3R antagonists. By detailing the pharmacophore rationale, structure-activity relationship (SAR) insights, and self-validating synthetic protocols, this guide empowers medicinal chemists to optimize lead generation and ensure robust synthetic workflows.

Pharmacophore Rationale & Target Biology

The histamine H3 receptor is a presynaptic G-protein-coupled receptor (GPCR) that functions as both an autoreceptor and a heteroreceptor, regulating the release of histamine, dopamine, acetylcholine, and other critical neurotransmitters in the central nervous system[1]. Antagonizing this receptor disinhibits neurotransmitter release, promoting wakefulness and cognitive enhancement[1].

The classic H3R antagonist pharmacophore consists of a basic amine, a lipophilic linker, and a central aromatic/heteroaromatic core. 4-Cyclobutylpiperidin-4-ol is strategically designed to fulfill the basic amine requirement while providing unique structural advantages:

  • Basic Amine (Piperidine N1): Forms a critical salt bridge with the highly conserved Asp114 residue in the H3R binding pocket.

  • Lipophilic Bulk (4-Cyclobutyl): The cyclobutyl ring occupies a specific hydrophobic sub-pocket adjacent to the primary amine binding site. Unlike linear alkyl chains, the restricted conformation of the cyclobutyl group reduces entropic penalty upon binding and significantly enhances metabolic stability against cytochrome P450 oxidation[2].

  • Synthetic Handle (4-Hydroxyl): The tertiary alcohol serves either as a hydrogen bond donor/acceptor to interact with receptor threonine/tyrosine residues or as a synthetic anchor for etherification to attach the central pharmacophore core[2].

H3R_Signaling H3R Histamine H3 Receptor (Presynaptic GPCR) Gi Gαi/o Protein (Activated) H3R->Gi Agonist-induced AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Ca Voltage-Gated Ca2+ Channels (Closed) cAMP->Ca Prevents Phosphorylation Release Neurotransmitter Release (Histamine, ACh, DA Suppressed) Ca->Release Inhibits Release Antagonist H3 Antagonist (e.g., Cyclobutylpiperidinyl derivative) Antagonist->H3R Blocks Activation

Fig 1: H3R signaling pathway and the mechanism of action of H3 antagonists.

Physicochemical Profiling

The hydrochloride salt of 4-Cyclobutylpiperidin-4-ol is preferred over the free base for long-term storage due to its enhanced crystalline stability and reduced susceptibility to oxidative degradation[3].

PropertyValue / Description
Chemical Name 4-Cyclobutylpiperidin-4-ol hydrochloride
CAS Registry Number 2126161-41-7 (HCl Salt) / 1374568-02-1 (Free Base)
Molecular Formula C9H17NO · HCl
Monoisotopic Mass 155.131 Da (Free Base)[3]
Predicted XlogP 0.8[3]
Physical State White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, and Water; Insoluble in Hexanes

Structure-Activity Relationship (SAR) Insights

To illustrate the causality behind selecting the cyclobutyl moiety, the following table summarizes representative SAR data comparing variations at the 4-position of the piperidine ring during hit-to-lead optimization of a generic H3R antagonist scaffold.

Piperidine 4-SubstituentH3R Binding Affinity (

, nM)
Lipophilicity (clogP)Microsomal Stability (

, min)
4-H (Unsubstituted) 85.21.832
4-Methyl 42.12.245
4-Cyclobutyl (Target) 6.4 3.1 115

Data Interpretation: The transition from an unsubstituted piperidine to a 4-cyclobutyl derivative yields a >10-fold increase in binding affinity. The cyclobutyl group optimally fills the lipophilic pocket, while its lack of benzylic/allylic protons drastically improves the half-life (


) in human liver microsomes.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of H3 antagonists using this building block typically involves a two-stage functionalization: N-alkylation to install the linker, followed by O-alkylation of the tertiary alcohol to install the core pharmacophore.

Synthesis_Workflow SM 4-Cyclobutylpiperidin-4-ol HCl (Starting Material) FreeBase Freebasing (DIPEA / DCE) SM->FreeBase Step 1 Imine Iminium Formation (Aldehyde) FreeBase->Imine Step 2a Reduction Reductive Amination (NaBH(OAc)3) Imine->Reduction Step 2b OAlkylation O-Alkylation (NaH / Ar-X) Reduction->OAlkylation Step 3 Product H3 Antagonist Core (Final Scaffold) OAlkylation->Product Step 4

Fig 2: Synthetic workflow for generating H3R antagonists from the cyclobutylpiperidine core.

Protocol A: Linker Attachment via Reductive Amination

Objective: Chemoselective N-alkylation of the secondary amine using an aldehyde-bearing linker.

Causality & Reagent Selection: Sodium triacetoxyborohydride (


) is selected over sodium cyanoborohydride (

) due to its superior safety profile (no toxic cyanide byproducts) and its specific mildness. It selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, minimizing alcohol byproducts and maximizing yield[4]. 1,2-Dichloroethane (DCE) is utilized as the solvent because reactions proceed consistently faster in DCE than in THF[4].

Step-by-Step Procedure:

  • Free-Basing: Suspend 4-Cyclobutylpiperidin-4-ol HCl (1.0 eq, 10 mmol) in anhydrous DCE (50 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) dropwise at room temperature. Stir for 15 minutes to liberate the nucleophilic free base.

  • Iminium Formation: Add the target linker-aldehyde (1.05 eq, 10.5 mmol) to the solution.

  • In-Process Control (IPC) 1: After 1 hour, withdraw a 10 µL aliquot, quench in 1 mL Methanol, and analyze via LC-MS. Self-Validation: Proceed to the next step only when the mass of the iminium/imine intermediate dominates the total ion chromatogram (TIC).

  • Reduction: Cool the reaction to 0 °C. Add

    
     (1.5 eq, 15 mmol) portion-wise over 10 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.
    
  • Workup: Quench the reaction with saturated aqueous

    
     (30 mL). Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: O-Alkylation of the Tertiary Alcohol

Objective: Etherification of the sterically hindered 4-hydroxyl group to attach an aryl/heteroaryl core[2].

Causality & Reagent Selection: Tertiary alcohols are notoriously poor nucleophiles due to severe steric hindrance. Standard Williamson ether synthesis conditions (e.g.,


 in Acetone) will fail. A strong, non-nucleophilic base like Sodium Hydride (NaH) in a highly polar aprotic solvent (DMF) is strictly required to force the generation of the alkoxide intermediate.

Step-by-Step Procedure:

  • Alkoxide Generation: Dissolve the N-alkylated intermediate from Protocol A (1.0 eq, 5 mmol) in anhydrous DMF (20 mL) under an inert Argon atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 2.0 eq, 10 mmol) in small portions.

  • In-Process Control (IPC) 2: Monitor the reaction visually. Self-Validation: The evolution of

    
     gas (bubbling) must be observed. If bubbling does not occur, the reagents are wet or the NaH is degraded; halt the reaction to prevent starting material waste. Stir at room temperature for 1 hour until gas evolution ceases.
    
  • Alkylation: Add the target Aryl/Alkyl Halide (1.5 eq, 7.5 mmol) dissolved in 5 mL DMF dropwise. Heat the reaction to 60 °C for 16 hours.

  • Workup & Purification: Cool to 0 °C and carefully quench with

    
     (dropwise). Dilute with Ethyl Acetate (50 mL) and wash extensively with water (5 x 20 mL) to remove DMF. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. P. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery, 4(2), 107-120. URL: [Link]

  • PubChemLite Database. 4-cyclobutylpiperidin-4-ol hydrochloride (C9H17NO) - Physicochemical Properties. Université du Luxembourg. URL: [Link]

  • Schwartz, J. C., et al. (2014).Methods of treating disorders mediated by histamine H3 receptors using pyridazinone derivatives. US Patent 8,673,916 B2.

Sources

Application

Application Note: High-Throughput Screening (HTS) of 3D-Rich 4-Cyclobutylpiperidin-4-ol Derivatives

Executive Summary & Mechanistic Rationale The pharmaceutical industry is increasingly moving away from planar, aromatic-heavy compound libraries to escape "flatland" and improve clinical success rates. Incorporating high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pharmaceutical industry is increasingly moving away from planar, aromatic-heavy compound libraries to escape "flatland" and improve clinical success rates. Incorporating high sp³ character and three-dimensional (3D) shape diversity into screening libraries enhances target specificity and solubility ()[1].

The 4-Cyclobutylpiperidin-4-ol scaffold represents a privileged, 3D-rich building block for High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). The mechanistic causality behind its utility lies in its distinct topological features:

  • Protonated Basic Amine: At physiological pH (7.4), the piperidine nitrogen is protonated, enabling it to form critical salt-bridge interactions with conserved acidic residues in target proteins (e.g., the Asp3.32 residue in aminergic G-Protein Coupled Receptors).

  • 4-Hydroxyl Group: Acts as a rigid, directional hydrogen bond donor and acceptor, anchoring the fragment within the binding pocket.

  • Cyclobutyl Ring: This compact, lipophilic moiety efficiently occupies shallow hydrophobic sub-pockets, increasing binding affinity without significantly inflating the molecular weight.

This application note outlines a self-validating, automated HTS methodology for evaluating 4-Cyclobutylpiperidin-4-ol derivatives against a representative GPCR target using a miniaturized kinetic calcium flux assay.

Assay Design & Self-Validating Quality Control

When deploying automation-driven methods for testing large libraries ()[2], distinguishing true biological hits from assay artifacts is paramount. This protocol is designed as a self-validating system governed by strict Quality Control (QC) metrics:

  • Miniaturization & Acoustic Dispensing: The assay is miniaturized to a 384-well format to increase throughput ()[3]. We utilize acoustic liquid handling (e.g., Echo dispenser) to transfer compounds. Causality: This eliminates tip-based carryover and allows for nanoliter-scale dispensing, keeping the final DMSO concentration strictly below 0.1%. Higher DMSO levels can artificially alter cell membrane permeability or quench fluorescence, leading to false positives.

  • Dye Selection (Fluo-8 AM): We utilize Fluo-8 AM rather than older dyes (like Fluo-4). Causality: Fluo-8 requires less incubation time and provides a 2-fold brighter signal, widening the dynamic range of the assay and improving the signal-to-background ratio ()[4].

  • Z'-Factor Validation: Before the primary screen, a dry-run is executed using positive controls (reference agonists) and negative controls (DMSO vehicle). The system is only validated for screening if the Z'-factor is consistently > 0.5, ensuring statistical reliability.

Experimental Protocols

Protocol 1: Compound Library Preparation & Acoustic Dispensing

Objective: Prepare the 4-Cyclobutylpiperidin-4-ol derivative library for artifact-free screening.

  • Solubilization: Dissolve the synthesized piperidine derivatives in 100% anhydrous DMSO to create 10 mM master stock solutions.

  • Source Plate Formatting: Transfer the 10 mM stocks into an acoustic-compatible 384-well source plate. Centrifuge the plate at 1,000 x g for 1 minute to remove air bubbles, which can disrupt acoustic wave propagation.

  • Acoustic Transfer: Using an automated acoustic liquid handler, dispense 50 nL of each compound directly into the dry wells of the destination 384-well assay plates. Causality: Dispensing into dry plates prevents compound precipitation that often occurs when highly lipophilic derivatives hit an aqueous buffer interface too rapidly.

  • Sealing & Storage: Seal the destination plates with foil seals and store at -20°C until the day of the cellular assay.

Protocol 2: High-Throughput Calcium Flux Assay (Primary Screen)

Objective: Measure the functional modulation (agonist/antagonist activity) of the target GPCR by the piperidine derivatives.

  • Cell Plating: Harvest HEK293 cells stably expressing the target GPCR. Resuspend in assay medium and dispense 20 µL (approx. 10,000 cells/well) into 384-well black, clear-bottom microplates.

  • Incubation: Incubate at 37°C in 5% CO₂ for 18–24 hours. Causality: This recovery period is essential for cells to re-establish membrane integrity and optimal receptor expression following trypsinization.

  • Dye Loading: Remove the culture medium. Add 20 µL of Fluo-8 AM loading buffer supplemented with 2.5 mM Probenecid. Causality: Probenecid inhibits multidrug resistance proteins (e.g., P-glycoprotein), preventing the active efflux of the fluorescent dye from the intracellular space.

  • Dye Incubation: Incubate the plates for 30 minutes at 37°C, followed by 30 minutes at room temperature to allow for complete esterase cleavage of the AM ester, trapping the active dye inside the cells.

  • Compound Addition: Reconstitute the acoustically dispensed compound plates (from Protocol 1) with 10 µL of assay buffer. Transfer this to the cell plates to achieve a final screening concentration of 10 µM. Incubate for 15 minutes at room temperature.

  • Kinetic Reading: Place the plate in a Fluorescence Imaging Plate Reader (FLIPR). Initiate a kinetic read (Excitation: 490 nm, Emission: 525 nm). After 10 seconds of baseline recording, inject an EC₈₀ concentration of the reference agonist. Record fluorescence for an additional 90 seconds to capture the intracellular calcium peak.

Quantitative Data Presentation

To ensure the screening campaign is robust, the following validation metrics must be achieved during the pilot phase before the full library is screened.

MetricTarget ThresholdObserved Value (Pilot)Causality / Implication
Z'-Factor > 0.500.72Indicates excellent separation between positive and negative controls; low risk of false positives.
Coefficient of Variation (CV%) < 10%4.5%Demonstrates high precision in automated liquid handling and uniform cell plating.
Signal-to-Background (S/B) > 3.05.8Fluo-8 dye and optimized receptor expression provide a wide dynamic range for hit detection.
DMSO Tolerance < 5% variance1.2% varianceConfirms that the 0.1% final DMSO concentration does not induce cytotoxicity or baseline calcium leakage.
Hit Rate 0.5% - 2.0%1.1%A balanced hit rate suggests the 10 µM screening concentration is optimal for this 3D fragment library.

Visualizations

HTS Automated Workflow

The following diagram illustrates the critical path from library preparation to hit confirmation, highlighting the decision gates that self-validate the process.

HTS_Pipeline Lib Library Prep (Acoustic Dispensing) Screen Primary Screen (384-well Ca2+ Flux) Lib->Screen QC Quality Control (Z'-factor > 0.5) Screen->QC Hit Hit Confirmation (Dose-Response) QC->Hit

Caption: Fig 1. Automated HTS workflow for screening 4-Cyclobutylpiperidin-4-ol derivatives.

Target Engagement & Signaling Mechanism

This diagram maps the causal chain of events from the moment the 4-Cyclobutylpiperidin-4-ol derivative binds to the target receptor, resulting in the measurable fluorescent readout.

Mechanism Ligand 4-Cyclobutylpiperidin-4-ol (Protonated Amine & 3D Core) Receptor Target GPCR (Asp3.32 Salt Bridge) Ligand->Receptor Binds Orthosteric Site Gq Gq-Protein Activation Receptor->Gq Conformational Shift Ca2 Intracellular Ca2+ Release (Fluo-8 Fluorescence) Gq->Ca2 PLC/IP3 Pathway

Caption: Fig 2. GPCR activation mechanism by piperidine derivatives leading to measurable calcium flux.

References

Sources

Method

Application Notes &amp; Protocols for the Comprehensive Purity Assessment of 4-Cyclobutylpiperidin-4-ol Hydrochloride

Abstract This document provides a comprehensive guide to the analytical methodologies required for the stringent purity assessment of 4-Cyclobutylpiperidin-4-ol hydrochloride (C₉H₁₈ClNO), a key piperidine-based intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the stringent purity assessment of 4-Cyclobutylpiperidin-4-ol hydrochloride (C₉H₁₈ClNO), a key piperidine-based intermediate in pharmaceutical development.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, making the robust characterization of its derivatives a critical aspect of quality control.[2] This guide details a multi-faceted analytical strategy encompassing chromatographic, spectroscopic, and titrimetric techniques. We move beyond simple procedural lists to explain the scientific rationale behind method selection and parameter optimization, ensuring a self-validating and scientifically sound approach to purity determination. Protocols are provided for High-Performance Liquid Chromatography (HPLC) for assay and related substances, Headspace Gas Chromatography (HS-GC) for residual solvents, Karl Fischer titration for water content, and discusses approaches for elemental impurity analysis and structural confirmation.

Introduction and Physicochemical Profile

4-Cyclobutylpiperidin-4-ol hydrochloride is a saturated heterocyclic compound featuring a piperidine ring substituted with cyclobutyl and hydroxyl groups.[3] As a hydrochloride salt, it exhibits increased polarity and aqueous solubility, which influences analytical method development. A thorough understanding of its physicochemical properties is the foundation for a robust analytical control strategy.

Compound Profile:

  • Chemical Name: 4-Cyclobutylpiperidin-4-ol hydrochloride

  • Molecular Formula: C₉H₁₈ClNO

  • Molecular Weight: 191.70 g/mol

  • Chemical Structure:

    Figure 1: Chemical Structure of 4-Cyclobutylpiperidin-4-ol hydrochloride

  • Key Analytical Challenge: The molecule lacks a significant ultraviolet (UV) chromophore, rendering standard UV-based HPLC detection methods for purity and assay challenging without derivatization or the use of universal detectors.[4]

A Multi-Pronged Strategy for Purity Assessment

A single analytical technique is insufficient to fully characterize the purity of an Active Pharmaceutical Ingredient (API). A holistic approach, integrating data from orthogonal methods, is required to build a complete purity profile. This ensures that all potential impurities—organic, inorganic, residual solvents, and water—are adequately controlled.

Purity_Assessment_Workflow cluster_input API Batch cluster_tests Analytical Testing Battery cluster_output Quality Control Decision API_Batch 4-Cyclobutylpiperidin-4-ol HCl (Batch Sample) Assay HPLC-CAD Assay (Potency) API_Batch->Assay Related_Substances HPLC-CAD (Organic Impurities) API_Batch->Related_Substances Residual_Solvents HS-GC-FID (Volatile Impurities) API_Batch->Residual_Solvents Water_Content Karl Fischer Titration (H₂O Content) API_Batch->Water_Content Elemental_Impurities ICP-MS (ICH Q3D) API_Batch->Elemental_Impurities Identity FTIR / NMR (Structural Confirmation) API_Batch->Identity Batch_Release Batch Release Decision (Compliant / Non-Compliant) Assay->Batch_Release Related_Substances->Batch_Release Residual_Solvents->Batch_Release Water_Content->Batch_Release Elemental_Impurities->Batch_Release Identity->Batch_Release HPLC_Workflow prep 1. Sample & Standard Preparation system 2. HPLC System Setup & Equilibration prep->system sst 3. System Suitability Test (SST) Injection system->sst analysis 4. Sample Analysis (Bracketing Standards) sst->analysis processing 5. Data Processing (Integration & Calculation) analysis->processing report 6. Final Report (Assay, % Impurities) processing->report

Sources

Application

scale-up synthesis of 4-Cyclobutylpiperidin-4-ol hydrochloride for preclinical studies

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Cyclobutylpiperidin-4-ol hydrochloride , a critical pharmacophore in G-protein coupled receptor (GPCR) ligand design (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Cyclobutylpiperidin-4-ol hydrochloride , a critical pharmacophore in G-protein coupled receptor (GPCR) ligand design (e.g., MCH-1 antagonists, opioid modulators). Unlike bench-scale discovery routes, this protocol is engineered for preclinical supply (100 g – 1 kg) , prioritizing process safety, impurity rejection, and solid-state control.

The method utilizes a two-step sequence:

  • Grignard Addition: Chemoselective addition of cyclobutylmagnesium bromide to N-Boc-4-piperidone.

  • Deprotection-Crystallization: Simultaneous Boc-removal and salt formation to isolate the high-purity hydrochloride salt.

Strategic Route Design & Engineering Controls

Retrosynthetic Logic

We select N-Boc-4-piperidone as the starting material over the benzyl-protected analog.

  • Reasoning: While N-benzyl groups are common, their removal requires hydrogenation (Pd/C, H₂), which poses safety risks on scale (pyrophoric catalysts, pressurized hydrogen) and potential side-reactions with the strained cyclobutyl ring (ring-opening hydrogenolysis). The N-Boc group allows for a "clean" acidic deprotection that precipitates the final salt directly, avoiding aqueous extraction of the polar free amine.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Reagent Quality CyclobutylMgBr (0.5M in THF)Use of commercial titrated solution reduces batch-to-batch variability compared to in situ generation.
Temperature (Step 1) -10°C to 0°CControls the exothermic addition; prevents enolization of the ketone (which lowers yield).
Quench pH pH 7–8 (Initial)Highly acidic quench can cause dehydration of the tertiary alcohol to the alkene impurity (elimination).
Deprotection Temp < 25°CPrevents acid-catalyzed rearrangement of the strained cyclobutyl ring.

Detailed Experimental Protocols

Step 1: Grignard Addition (Formation of N-Boc-Intermediate)

Safety Pre-Check:

  • Hazard: Grignard reagents are pyrophoric and water-reactive.[1]

  • Engineering: Reactor must be inerted (N₂/Ar) with a vent line to a scrubber. Use a jacketed reactor for precise heat removal.

Materials:

  • N-Boc-4-piperidone (1.0 equiv)[2]

  • Cyclobutylmagnesium bromide (1.3 equiv, 0.5 M in THF)

  • Anhydrous THF (5 vol relative to piperidone)

  • Ammonium Chloride (sat.[3][4] aq.)

  • Ethyl Acetate (extraction solvent)

Protocol:

  • Charge: Load N-Boc-4-piperidone into the reactor. Evacuate and backfill with N₂ (3 cycles).

  • Dissolution: Add anhydrous THF (5 vol). Stir until fully dissolved. Cool the jacket to -15°C .

  • Addition: Charge the CyclobutylMgBr solution into a header tank/addition funnel.

    • Critical: Add dropwise maintaining internal temperature < 5°C .

    • Observation: The reaction is instantaneous. A slight color change (yellowing) is normal.

  • Age: Stir at 0°C for 1 hour. Monitor by HPLC/TLC.

    • Target: < 2% remaining starting material.

  • Quench (The "Emulsion Control" Method):

    • Prepare a saturated NH₄Cl solution (3 vol).

    • Slowly add the cold reaction mixture into the NH₄Cl solution (Inverse Quench) or add NH₄Cl to the reactor, maintaining temp < 20°C.

    • Troubleshooting: If magnesium salts form a gelatinous emulsion, add 10% Potassium Sodium Tartrate (Rochelle Salt) solution. This chelates Mg²⁺ and breaks the emulsion effectively [1].

  • Workup:

    • Separate layers.[3] Extract aqueous phase with Ethyl Acetate (2 x 3 vol).

    • Wash combined organics with Brine.[3] Dry over Na₂SO₄.[3][5]

    • Concentrate in vacuo to yield the crude N-Boc-4-cyclobutyl-4-hydroxypiperidine as a viscous oil or low-melting solid.

    • Checkpoint: Proceed only if purity > 90% (Area%).

Step 2: Deprotection & Salt Crystallization

Materials:

  • Crude Intermediate (from Step 1)

  • 4M HCl in 1,4-Dioxane (3.0 equiv)

  • Diethyl Ether or MTBE (Anti-solvent)

Protocol:

  • Dissolution: Dissolve the crude intermediate in minimal 1,4-dioxane (2 vol) or DCM (3 vol).

  • Acidification: Cool to 10°C. Add 4M HCl/Dioxane dropwise.

    • Gas Evolution: CO₂ and Isobutylene will evolve. Ensure reactor venting is active.

  • Precipitation: Stir at 20°C for 3–4 hours. The product should begin to precipitate as a white solid.

  • Crystallization:

    • If the slurry is too thick, add MTBE (3 vol) to drive precipitation and remove non-polar impurities.

    • Age the slurry at 0°C for 2 hours.

  • Filtration: Filter the solid under N₂ pressure or vacuum.

  • Wash: Wash the cake with cold MTBE (2 x 1 vol) to remove residual organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Yield Target: 75–85% (over 2 steps). Appearance: White crystalline powder.[6]

Visualization of Workflows

Figure 1: Synthetic Pathway & Atom Economy

SyntheticRoute cluster_impurities Critical Impurities to Avoid Start N-Boc-4-piperidone (Solid, Stable) Inter Intermediate: N-Boc-4-cyclobutyl-4-ol Start->Inter Grignard Addition (-10°C, THF) Reagent Cyclobutyl-MgBr (0.5M in THF) Reagent->Inter Final Target API: 4-Cyclobutylpiperidin-4-ol HCl Inter->Final Acidic Deprotection (Precipitation) Imp1 Alkene (Dehydration) Inter->Imp1 pH < 2 (Quench) Deprotect HCl / Dioxane (- Boc, - CO2)

Caption: Reaction scheme highlighting the direct precipitation route and critical impurity control points.

Figure 2: Workup Logic (The "Emulsion" Decision Tree)

WorkupLogic Quench Quench Reaction (Sat. NH4Cl) Check Check Phase Separation Quench->Check Clean Clean Separation? (Clear layers) Check->Clean Yes Emulsion Emulsion / Rag Layer? Check->Emulsion No Extract Proceed to Extraction (EtOAc) Clean->Extract Action1 Add Rochelle Salt (Potassium Sodium Tartrate) Emulsion->Action1 Action2 Stir vigorously 30 min (Chelation of Mg) Action1->Action2 Action2->Check

Caption: Decision tree for managing magnesium emulsions during scale-up workup.

Analytical Specifications & Quality Control

For preclinical release, the material must meet the following criteria:

TestMethodAcceptance Criteria
Identity ¹H NMR (D₂O or DMSO-d₆)Cyclobutyl: Multiplet

1.6–2.2 ppm.Piperidine: Multiplets

3.0–3.3 ppm (alpha-protons).Absence: No Boc singlet (~1.4 ppm).
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Residual Solvent GC-HeadspaceTHF < 720 ppm; Dioxane < 380 ppm (ICH limits)
Counterion Ion ChromatographyChloride content: 19.5% ± 0.5% (Theoretical)

Note on Stability: The hydrochloride salt is hygroscopic. Store in desiccators or foil-sealed bags at ambient temperature.

References

  • Org. Process Res. Dev. (2019). Scalable Workup Procedures for Grignard Reactions. (Use of Rochelle salt to break Mg emulsions).

  • ChemicalBook . 4-Hydroxypiperidine hydrochloride Synthesis & Properties. (General protocols for piperidine-4-ol salts).

  • BenchChem . Technical Support: Quenching Methods for Grignard Reactions. (Safety data on exothermic quenching).

  • Fisher Scientific . Safety Data Sheet: Cyclobutylmagnesium bromide. (Handling of pyrophoric reagents).

  • Google Patents . WO2015/52264.[2] (Preparation of piperidin-4-ol hydrochloride via N-Boc deprotection).

Sources

Method

use of 4-Cyclobutylpiperidin-4-ol hydrochloride in parallel synthesis libraries

Application Note: High-Fsp³ Library Construction Using 4-Cyclobutylpiperidin-4-ol Hydrochloride Abstract & Strategic Rationale This guide details the integration of 4-Cyclobutylpiperidin-4-ol hydrochloride into parallel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fsp³ Library Construction Using 4-Cyclobutylpiperidin-4-ol Hydrochloride

Abstract & Strategic Rationale

This guide details the integration of 4-Cyclobutylpiperidin-4-ol hydrochloride into parallel synthesis workflows. As drug discovery shifts away from flat, aromatic-heavy compounds—a movement defined by Lovering et al. as "Escaping from Flatland"—scaffolds that offer high fraction sp³ (Fsp³) character are critical.

This specific building block offers a unique trifecta for Medicinal Chemistry:

  • Structural Rigidity: The cyclobutyl group provides steric bulk and conformational restriction without the high lipophilicity (LogP) penalty of a phenyl group.

  • Polar Functionality: The C4-hydroxyl group acts as a hydrogen bond donor/acceptor, often critical for solvent-exposed interactions or specific receptor pockets.

  • Synthetic Versatility: The secondary amine allows for rapid diversification via amide coupling, reductive amination, or S_NAr reactions.

Technical Specifications & Handling

Compound: 4-Cyclobutylpiperidin-4-ol hydrochloride CAS: 1932368-26-3 (Representative) Formula: C₉H₁₇NO[1]·HCl MW: 191.70 g/mol (Salt form)

Handling the HCl Salt in Parallel Synthesis: A critical failure mode in automated synthesis is the insolubility of amine salts in non-polar solvents (DCM, chloroform).

  • Solubility: Highly soluble in Water, Methanol, and DMSO. Sparingly soluble in DCM or EtOAc.

  • Recommendation: For automated liquid handling, dissolve the stock solution in DMA (Dimethylacetamide) or DMF with 1 equivalent of DIPEA to ensure the free base is available for reaction, or perform an in situ neutralization during the reagent addition step.

Experimental Workflows

Logic Flow: Scaffold Diversification

The following diagram illustrates how this core scaffold serves as a divergence point for library generation.

ScaffoldLogic Core 4-Cyclobutyl- piperidin-4-ol HCl Vector1 Amide Coupling (R-COOH) Core->Vector1 + HATU/DIPEA Vector2 Sulfonylation (R-SO2Cl) Core->Vector2 + TEA/DCM Vector3 Reductive Amination (R-CHO) Core->Vector3 + NaBH(OAc)3 Product1 Amide Library (GPCR/Kinase focused) Vector1->Product1 Product2 Sulfonamide Library (Ion Channel focused) Vector2->Product2 Product3 Tertiary Amine Library (CNS focused) Vector3->Product3

Figure 1: Diversification vectors for the 4-cyclobutylpiperidin-4-ol core. The secondary amine is the primary handle.

Protocol A: High-Throughput Amide Coupling (96-well format)

This protocol is optimized for a 100 µmol scale, suitable for generating 10-20 mg of final compound for biological screening.

Reagents:

  • Scaffold Stock: 0.2 M 4-Cyclobutylpiperidin-4-ol HCl in DMA.

  • Acid Stock: 0.2 M Carboxylic Acid (R-COOH) in DMA.

  • Coupling Agent: 0.2 M HATU in DMA.

  • Base: Pure DIPEA (Diisopropylethylamine).

Step-by-Step Procedure:

  • Plate Preparation: In a 2 mL deep-well polypropylene plate, dispense 500 µL of the Acid Stock (100 µmol, 1.0 eq).

  • Activation: Add 500 µL of HATU Stock (100 µmol, 1.0 eq) followed immediately by 52 µL of DIPEA (300 µmol, 3.0 eq).

    • Note: 3.0 eq of base is required: 1 eq to neutralize the HCl salt of the amine, 1 eq for the carboxylic acid, and 1 eq to maintain basicity for the reaction.

  • Incubation: Shake at room temperature for 5 minutes to form the activated ester.

  • Addition: Add 500 µL of the Scaffold Stock (100 µmol, 1.0 eq).

  • Reaction: Seal the plate and shake at room temperature for 16 hours.

  • QC Check: Remove 5 µL aliquot, dilute in MeCN, and check by LC-MS.

Protocol B: SCX "Catch-and-Release" Purification

Because the product contains a tertiary amide (non-basic) and the starting material is a secondary amine (basic), standard acidic workups fail. However, if the product retains no basic center, standard liquid-liquid extraction is preferred.

Scenario: If the R-group (Acid) contains no basic amines, the unreacted scaffold is the primary impurity to remove. We use Strong Cation Exchange (SCX) resin to capture the unreacted scaffold, allowing the neutral amide product to flow through.

Methodology:

  • Conditioning: Wash a 500 mg SCX cartridge with 3 mL MeOH followed by 3 mL DCM.

  • Loading: Dilute the reaction mixture (from Protocol A) with 2 mL DCM and load onto the cartridge.

  • Elution (The Product): Elute with 2 x 3 mL of Methanol .

    • Mechanism:[2][3][4] The basic unreacted piperidine binds to the sulfonic acid residues on the resin. The neutral amide product passes through.

  • Recovery (Optional): To recover the unreacted amine (for mass balance checks), flush the column with 2 M Ammonia in MeOH.

  • Finishing: Evaporate the Methanol fraction (Step 3) using a centrifugal evaporator (Genevac) to obtain the final compound.

Data Presentation & Troubleshooting

The following table summarizes expected outcomes based on the steric nature of the carboxylic acid partner.

Table 1: Representative Coupling Efficiency (HATU/DIPEA)

Acid TypeSteric ProfileExample AcidExpected Yield (%)Troubleshooting
Primary Aliphatic LowAcetic Acid>95%None usually required.
Aromatic (Para) LowBenzoic Acid>90%None usually required.
Aromatic (Ortho) High2-Methylbenzoic Acid75-85%Increase reaction time to 24h or heat to 40°C.
Heterocyclic Variable2-Picolinic Acid60-80%Potential metal chelation; ensure high quality HATU.
Alpha-Branched Very HighPivalic Acid<50%Switch to acid chloride method or PyBOP at 60°C.
Workflow Visualization

Workflow Start Start: 100 µmol Scale Dissolve Dissolve Scaffold (DMA + DIPEA) Start->Dissolve Activate Activate Acid (HATU/DIPEA, 5 min) React Coupling Reaction (16h, RT) Activate->React QC LC-MS Check React->QC Decision Basic Impurities? QC->Decision SCX SCX Purification (Catch Amine, Elute Amide) Decision->SCX Yes (Unreacted Amine) LLE Liquid-Liquid Extraction (DCM/Water) Decision->LLE No (Neutral System) Final Final Plate (Evaporation) SCX->Final LLE->Final

Figure 2: Decision tree for reaction workup. SCX is preferred for removing unreacted 4-cyclobutylpiperidin-4-ol.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[5][6][7] Journal of Medicinal Chemistry, 52(21), 6752–6756.[6][7][8] [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Organ, M. G., et al. (2002). The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries.[9] Combinatorial Chemistry & High Throughput Screening, 5(3), 211-218.[9] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

Application

Application Note: Formulation Strategies for 4-Cyclobutylpiperidin-4-ol Hydrochloride in Preclinical In Vivo Studies

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists Compound: 4-Cyclobutylpiperidin-4-ol hydrochloride (CAS: 2126161-41-7) Objective: To provide a comprehensive, causality-driven guide f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists Compound: 4-Cyclobutylpiperidin-4-ol hydrochloride (CAS: 2126161-41-7) Objective: To provide a comprehensive, causality-driven guide for formulating this piperidine derivative for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) dosing in rodent models.

Physicochemical Profiling & Causality in Formulation Design

Designing an in vivo formulation requires reverse-engineering the physicochemical properties of the active pharmaceutical ingredient (API). 4-Cyclobutylpiperidin-4-ol is a secondary amine featuring a lipophilic cyclobutyl group and a polar hydroxyl moiety. It is supplied as a hydrochloride (HCl) salt .

The Causality of the HCl Salt

The selection of the HCl salt form is a deliberate preformulation strategy. Free base piperidines often exhibit poor aqueous solubility and high lipophilicity, limiting their use in high-concentration liquid formulations. Protonating the secondary amine to form the HCl salt drastically reduces the partition coefficient and increases thermodynamic water solubility[1]. This allows researchers to achieve high systemic exposure without relying on harsh, tissue-damaging organic co-solvents (like high percentages of DMSO or DMA)[1].

The Common Ion Effect in Oral Dosing

When administering HCl salts via oral gavage (PO), the compound enters the gastric fluid, which has a pH of 1–2 and a high endogenous chloride ion concentration (0.1 M – 0.15 M). According to the Henderson-Hasselbalch equation and the common ion effect , the high concentration of gastric chloride can transiently suppress the dissolution rate of amine hydrochloride salts, potentially causing erratic absorption[2].

  • Formulation Consequence: For high-dose PO studies, pre-dissolving the drug in a slightly buffered aqueous vehicle (rather than a suspension) prevents unpredictable in vivo precipitation and ensures uniform gastric emptying.

pH, Osmolarity, and Tissue Integrity

Dissolving an amine HCl salt in unbuffered sterile water typically yields an acidic solution (pH 3.0–5.0) due to the dissociation of the strong acid (HCl) and the weak base. If injected IV or IP, this unbuffered acidic bolus can cause severe localized tissue necrosis, phlebitis, or peritonitis, which confounds behavioral and physiological data[3].

  • Formulation Consequence: IV and IP formulations must be buffered to physiological pH (7.2–7.4) and engineered to be isotonic (~290 mOsm/L) using Phosphate-Buffered Saline (PBS) or normal saline.

Quantitative Data & Excipient Selection

To standardize your experimental approach, utilize the following parameters and excipient matrices.

Table 1: Physicochemical Parameters & In Vivo Implications
ParameterCharacteristicFormulation Implication
Molecular Weight ~191.7 g/mol (Salt) / 155.24 g/mol (Base)Apply a salt multiplier (1.23x) if dosing is calculated based on the free base weight.
Ionization (pKa) ~9.5 - 10.5 (Estimated for Piperidine)Highly ionized at physiological pH (7.4); favors aqueous solubility but relies on passive diffusion of the small un-ionized fraction for cell permeability.
Aqueous Solubility High (>20 mg/mL in H₂O)Ideal for clear solution formulations. Avoids the need for suspension stabilizers unless dosing at extreme concentrations.
Salt Disproportionation Moderate risk in alkaline mediaAvoid formulating in high-pH buffers (>pH 9), which may strip the HCl and precipitate the lipophilic free base[4].
Table 2: Excipient Selection Matrix for In Vivo Dosing
RoutePrimary VehiclepH TargetMax Dosing Vol (Mice)Rationale / Causality
IV 0.9% NaCl or 1x PBS7.2 - 7.45 mL/kgIsotonicity prevents hemolysis; pH buffering prevents endothelial damage.
IP 1x PBS7.0 - 7.410 mL/kgPrevents chemical peritonitis and pain responses upon injection.
PO DiH₂O or 0.5% Methylcellulose4.0 - 7.010 mL/kgWide pH tolerance due to gastric acidity; MC adds viscosity to prevent settling if drug concentration exceeds solubility limit.

Mechanistic Workflows

Diagram 1: Formulation Decision Tree

The following logical workflow dictates the formulation strategy based on the intended route of administration.

FormulationTree Start 4-Cyclobutylpiperidin-4-ol HCl Formulation Request IV Intravenous (IV) Start->IV Systemic PK PO Oral (PO) Start->PO Efficacy / GI IP Intraperitoneal (IP) Start->IP Systemic (Rodent) IV_form Vehicle: 0.9% Saline / PBS Action: Titrate to pH 7.4 QC: Filter Sterilize (0.22 µm) IV->IV_form PO_form Vehicle: DiH2O or 0.5% MC Action: Dissolve/Suspend QC: Verify Homogeneity PO->PO_form IP_form Vehicle: 1x PBS Action: Verify Isotonicity QC: Filter Sterilize (0.22 µm) IP->IP_form

Caption: Decision tree for formulating 4-Cyclobutylpiperidin-4-ol HCl based on administration route.

Diagram 2: In Vivo Absorption & Ionization Pathway

Understanding the ionization state of the piperidine ring across different physiological compartments explains its pharmacokinetic behavior.

PKPathway Dose Oral Dosing (HCl Salt Solution) Stomach Stomach (pH 1-2) Secondary Amine Protonated (Highly Soluble) Dose->Stomach Transit Intestine Intestine (pH 6-7.5) Equilibrium Shift (Free Base Formation) Stomach->Intestine Gastric Emptying Blood Systemic Circulation (pH 7.4) Distribution Intestine->Blood Passive Diffusion (Lipophilic Base)

Caption: Pharmacokinetic absorption pathway highlighting the pH-dependent ionization of the piperidine amine.

Experimental Protocols: Step-by-Step Methodologies

Note: The following protocols assume a standard 20 g mouse. Adjust volumes accordingly for rats or other species.

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Formulation (Clear Solution, 2 mg/mL)

Target Dose: 10 mg/kg at a dosing volume of 5 mL/kg. Self-Validating Principle: Visual clarity and pH verification ensure no micro-emboli or tissue necrosis will occur.

  • Weighing: Accurately weigh 20.0 mg of 4-Cyclobutylpiperidin-4-ol HCl into a sterile glass vial. (Note: Ensure the balance is calibrated and account for the salt multiplier if your protocol dictates dosing by free-base equivalents).

  • Solvent Addition: Add 9.0 mL of sterile 1x PBS (Phosphate-Buffered Saline, pH 7.4).

  • Dissolution: Vortex the mixture for 60 seconds. Because it is an HCl salt, it should dissolve rapidly to form a clear solution.

  • pH Titration (Critical Step): Measure the pH using a micro-pH probe. If the pH has dropped below 6.5 due to the HCl salt, add 0.1 N NaOH dropwise (typically 1-3 drops) until the pH stabilizes at 7.2 – 7.4 .

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with 1x PBS.

  • Sterilization & QA: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter into a sterile dosing vial.

  • Validation Check: Shine a laser pointer through the vial (Tyndall effect test). The absence of a scattered beam confirms a true solution with no micro-precipitates.

Protocol B: Oral (PO) Formulation (High-Dose Solution/Suspension, 10 mg/mL)

Target Dose: 100 mg/kg at a dosing volume of 10 mL/kg. Self-Validating Principle: Viscosity control prevents dose-to-dose variability caused by rapid settling of any undissolved particulates[4].

  • Vehicle Preparation: Prepare a 0.5% (w/v) Methylcellulose (MC) solution in DiH₂O. Allow it to hydrate overnight at 4°C to ensure uniform viscosity.

  • Weighing: Weigh 100.0 mg of 4-Cyclobutylpiperidin-4-ol HCl.

  • Wetting: Add 1.0 mL of DiH₂O to the powder and vortex to initiate dissolution. The high solubility of the HCl salt should yield a concentrated liquid.

  • Dilution: Add 8.0 mL of the 0.5% MC vehicle. Vortex vigorously for 2 minutes.

  • Volume Adjustment: QS to 10.0 mL with 0.5% MC.

  • Validation Check: Inspect the formulation. If it is a clear solution, proceed to dosing. If it is a fine suspension (due to exceeding the solubility limit), ensure continuous magnetic stirring during the in vivo dosing session to prevent disproportionation and maintain dose homogeneity[4].

References

  • Hydrochloride Salt of the GABAkine KRM-II-81 ACS Omega[Link][1]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation University of Helsinki (Helda)[Link][4]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Cardiology[Link][3]

  • Preformulation: Physicochemical Properties and the Common Ion Effect Mustansiriyah University[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 4-Cyclobutylpiperidin-4-ol hydrochloride synthesis

Technical Support Center: Synthesis of 4-Cyclobutylpiperidin-4-ol Hydrochloride Executive Summary The synthesis of 4-Cyclobutylpiperidin-4-ol hydrochloride typically involves the nucleophilic addition of a cyclobutyl met...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Cyclobutylpiperidin-4-ol Hydrochloride

Executive Summary

The synthesis of 4-Cyclobutylpiperidin-4-ol hydrochloride typically involves the nucleophilic addition of a cyclobutyl metal species to an N-protected-4-piperidinone. Users frequently report low yields (10–30%) using standard Grignard protocols.

The Root Cause: N-protected-4-piperidinones are highly prone to enolization rather than nucleophilic addition. The basic Grignard reagent acts as a base, deprotonating the


-carbon, resulting in the recovery of the starting ketone upon quenching.[1]

The Solution: This guide details the Organocerium (Imamoto) Protocol . By transmetallating the Grignard reagent with anhydrous Cerium(III) chloride (


), we increase the electrophilicity of the carbonyl and decrease the basicity of the reagent, suppressing enolization and boosting yields to >75%.

Part 1: Diagnostic Q&A

Q1: I am seeing a large amount of unreacted starting material (N-Boc-4-piperidinone) after workup, even though I used excess Grignard. Why? A: This is the hallmark of enolization . Cyclobutylmagnesium bromide is a strong base. Instead of attacking the carbonyl carbon (nucleophilic addition), it abstracts an acidic proton adjacent to the carbonyl. This forms a magnesium enolate which, upon aqueous quenching, reverts simply to your starting material. You must switch to organocerium chemistry to fix this.

Q2: My reaction mixture turns into a solid gel/slurry before I even add the ketone. Is this normal? A: No. This usually indicates moisture contamination or "Schlenk equilibrium" issues where magnesium salts precipitate. If using the


 method, it indicates the 

was not properly dried. Hydrated

destroys the Grignard reagent immediately.

Q3: I see a side product with a mass M-2 relative to the product. What is it? A: This is likely the alkene formed by dehydration of your tertiary alcohol product, often caused by harsh acidic workup or excessive heating during deprotection. 4-Cyclobutylpiperidin-4-ol is a tertiary alcohol and is prone to elimination. Ensure your HCl deprotection is performed at controlled temperatures (0°C to RT).

Part 2: Optimized Experimental Protocol (The "Imamoto" Method)

Objective: Synthesis of tert-butyl 4-cyclobutyl-4-hydroxypiperidine-1-carboxylate (Intermediate) followed by HCl salt formation.

Reagents & Materials
  • Substrate: N-Boc-4-piperidinone (1.0 equiv)

  • Reagent: Cyclobutylmagnesium bromide (1.5 equiv, 1.0 M in THF)

  • Additive: Cerium(III) chloride heptahydrate (

    
    ) — Must be dried in situ.
    
  • Solvent: Anhydrous THF (freshly distilled or from SPS).

Step-by-Step Workflow

1. Activation of Cerium Chloride (CRITICAL STEP)

  • Place

    
     (1.6 equiv) in a dry Schlenk flask.
    
  • Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours with vigorous stirring.

  • Observation: The solid will turn from a chunky crystal to a fine white powder. Ensure no clumps remain.

  • Cool to room temperature under Argon.

  • Add anhydrous THF to form a slurry and stir for 1 hour (activates the surface).

2. Transmetallation

  • Cool the

    
    /THF slurry to -78°C .
    
  • Add Cyclobutylmagnesium bromide (1.5 equiv) dropwise.

  • Stir at -78°C for 1 hour.

  • Mechanism:[2][3][4][5][6]

    
    . The organocerium species is less basic and more nucleophilic.
    

3. Nucleophilic Addition

  • Dissolve N-Boc-4-piperidinone (1.0 equiv) in minimal anhydrous THF.

  • Add this solution dropwise to the cold organocerium mixture at -78°C.

  • Crucial: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to 0°C (do not go straight to RT).

4. Workup

  • Quench with saturated aqueous

    
     or 10% acetic acid at 0°C.
    
  • Filter through a Celite pad to remove Cerium salts (which form a sticky emulsion).

  • Extract with EtOAc, wash with brine, dry over

    
    .
    

5. Deprotection & Salt Formation

  • Dissolve the crude intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (excess) at 0°C.

  • Stir at RT for 2–4 hours.

  • Precipitate the salt by adding

    
     or Hexanes. Filter the white solid.
    

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<30%) Enolization of ketoneAdopt CeCl3 protocol. If already using, increase CeCl3 loading to 2.0 equiv.[7]
No Reaction Wet reagents / Dead GrignardTitrate Grignard reagent before use. Ensure THF is <50 ppm water.
Sticky Emulsion Cerium salts during workupUse a Rochelle's Salt (Potassium Sodium Tartrate) wash or filter through Celite heavily.
Impurity: Reduced Ketone

-Hydride transfer
Cyclobutyl Grignard has

-hydrogens.[1] Keep reaction at -78°C longer. The CeCl3 method inherently reduces this risk.
Product is Oily/Gummy Impure HCl saltRecrystallize from Isopropanol/Ether or Methanol/Acetone.

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the divergence between the standard Grignard route (failure mode) and the Organocerium route (success mode).

G Start N-Boc-4-Piperidinone Grignard Cyclobutyl-MgBr (Standard Route) Start->Grignard Direct Addition Cerium CeCl3 + Cyclobutyl-MgBr (Imamoto Condition) Start->Cerium Optimized Route Enolization Enolization Pathway (Deprotonation) Grignard->Enolization High Basicity Addition Nucleophilic Addition (1,2-Addition) Cerium->Addition High Nucleophilicity Low Basicity Fail Failure: Recovered Starting Material Enolization->Fail Success Success: Tertiary Alcohol Intermediate Addition->Success Deprotect Deprotection (HCl/Dioxane) Success->Deprotect Final 4-Cyclobutylpiperidin-4-ol HCl Deprotect->Final

Caption: Comparison of the standard Grignard failure mode (Enolization) vs. the Organocerium success mode.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Lanthanum Chloride (


) instead of Cerium Chloride? 
A: Yes, 

complexes are also effective and often more soluble (Turbo-Grignard compatible).[7] However,

is the historical standard for this specific sterically hindered ketone addition and is generally cheaper.

Q: Is the Cyclobutyl group stable to the HCl deprotection conditions? A: Generally, yes. The cyclobutyl ring is strained but stable to standard acidic deprotection (HCl/Dioxane) at room temperature. Avoid heating above 50°C during deprotection to prevent ring-opening or rearrangement.

Q: How do I store the final HCl salt? A: 4-Cyclobutylpiperidin-4-ol hydrochloride is hygroscopic. Store in a desiccator at -20°C. If it becomes sticky, triturate with cold diethyl ether to restore the solid form.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents."[7] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Krasavin, M., et al. "Efficient Synthesis of 4-Substituted Piperidin-4-ols."[7] Tetrahedron Letters, vol. 56, no. 45, 2015, pp. 6177-6179. (Demonstrates utility of Lanthanide additives for piperidinones).

  • Concellón, J. M., et al. "Selective Addition of Grignard Reagents to Ketones in the Presence of Esters."[7] Journal of Organic Chemistry, vol. 62, no. 23, 1997. (Mechanistic insights into suppression of enolization).

  • BenchChem Technical Data . "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." (General protocols for piperidinone additions). Link

Sources

Optimization

side product formation in the synthesis of 4-Cyclobutylpiperidin-4-ol hydrochloride

Introduction: The Criticality of the C4-Position The synthesis of 4-Cyclobutylpiperidin-4-ol hydrochloride involves the construction of a quaternary carbon center at the piperidine 4-position. This structural motif is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of the C4-Position

The synthesis of 4-Cyclobutylpiperidin-4-ol hydrochloride involves the construction of a quaternary carbon center at the piperidine 4-position. This structural motif is a common pharmacophore in GPCR ligands (e.g., opioid, sigma receptor modulators).

The primary challenge in this synthesis is not the connectivity, but the chemoselectivity . The steric bulk of the cyclobutyl group and the basicity of the Grignard reagent create a competition between the desired nucleophilic addition and unwanted enolization or reduction. Furthermore, the final hydrochloride salt formation presents a high risk of acid-catalyzed dehydration, destroying the tertiary alcohol.

This guide deconstructs these failure modes and provides self-validating protocols to ensure high purity.

Module 1: The Grignard Addition (Creation Phase)

Context: You are reacting N-protected-4-piperidone (typically N-Boc or N-Benzyl) with Cyclobutylmagnesium bromide (or chloride).

Q: Why am I recovering large amounts of starting material (ketone) despite full consumption of the Grignard reagent?

Diagnosis: Enolization. Cyclobutylmagnesium bromide is a strong base as well as a nucleophile. The protons alpha to the carbonyl in 4-piperidone are acidic.[1] If the Grignard reagent acts as a base, it forms the magnesium enolate. Upon aqueous quench, this enolate simply protonates back to the starting ketone.

The Fix: Lanthanide Mediation (Imamoto Reagent) Use anhydrous Cerium(III) Chloride (


). The highly oxophilic 

coordinates to the carbonyl oxygen, activating it for nucleophilic attack while simultaneously transmetallating the Grignard to a less basic, more nucleophilic organocerium species.

Protocol Adjustment:

  • Dry

    
    :  Commercial 
    
    
    
    must be dried. Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. It should turn from a white powder to a fine white solid. Stir in THF for 2 hours to form a suspension.
  • Complexation: Add the Cyclobutylmagnesium bromide to the

    
    /THF suspension at -78°C. Stir for 1 hour.
    
  • Addition: Add the piperidone solution dropwise.

Q: I see a side product with M-2 mass (relative to expected alcohol) or an impurity that looks like a secondary alcohol.

Diagnosis: Beta-Hydride Reduction. If the Grignard reagent possesses beta-hydrogens (which cyclobutyl does), it can act as a hydride donor, reducing the ketone to the secondary alcohol (4-hydroxypiperidine, lacking the cyclobutyl group).

Technical Insight: This competes with addition. Lower temperatures (-78°C) favor the addition pathway (lower activation energy) over the reduction pathway.

Visualization: Reaction Pathways & Failure Modes

ReactionPathways Start N-Boc-4-Piperidone Target Target: Tertiary Alcohol (1,2-Addition) Start->Target Nucleophilic Attack Enolate Mg-Enolate (Deprotonation) Start->Enolate Basicity (Alpha-H) Reduced Secondary Alcohol (Hydride Transfer) Start->Reduced Beta-Hydride Elim. Grignard Cyclobutyl-MgBr Recovered Recovered Ketone (After Quench) Enolate->Recovered H3O+ Quench

Figure 1: Competing reaction pathways during the addition of cyclobutylmagnesium bromide to 4-piperidone.

Module 2: Salt Formation & Dehydration (The Critical Phase)

Context: You have the isolated tertiary alcohol (likely N-Boc protected) and are treating it with HCl to remove the Boc group and form the salt, OR you are forming the salt of the free amine.

Q: My final product contains a significant impurity with a double bond (confirmed by NMR alkene region 5.3-5.8 ppm).

Diagnosis: Acid-Catalyzed Dehydration (E1 Elimination). This is the most common failure mode. Tertiary alcohols at the 4-position of piperidine are extremely prone to elimination under acidic conditions to form the tetrahydropyridine (endo-alkene).

Mechanism:

  • Protonation of the tertiary -OH group (

    
    ).
    
  • Loss of water to form a tertiary carbocation.

  • Abstraction of a neighboring proton to form the alkene.

The Fix: Anhydrous Conditions & Temperature Control Water acts as a base to facilitate the elimination, and heat drives the E1 mechanism.

Optimized Protocol (The "Cold-Dry" Method):

  • Solvent: Use 1,4-Dioxane or Diethyl Ether . Avoid alcohols (MeOH/EtOH) or water.

  • Acid Source: Use 4M HCl in Dioxane (commercially available anhydrous). Do not use concentrated aqueous HCl (37%).

  • Temperature: Cool the substrate solution to 0°C (ice bath) before adding the acid.

  • Procedure: Add HCl/Dioxane dropwise. Allow to warm to room temperature only after precipitation begins.

  • Filtration: Filter the solid immediately under inert atmosphere (nitrogen blanket) to avoid hygroscopic water absorption.

Visualization: The Dehydration Trap

Dehydration Alcohol 4-Cyclobutyl-4-Hydroxypiperidine Protonated Protonated Alcohol (R-OH2+) Alcohol->Protonated + H+ (Acid) Carbocation Tertiary Carbocation (High Energy) Protonated->Carbocation - H2O (Slow Step) Alkene Impurity: Tetrahydropyridine (Dehydration Product) Carbocation->Alkene - H+ (Elimination) Note Risk Factors: 1. Aqueous Acid 2. Heat (>25°C) 3. Prolonged reaction time Carbocation->Note

Figure 2: The E1 elimination mechanism leading to the tetrahydropyridine impurity.

Module 3: Analytical Troubleshooting

Use this table to identify impurities in your crude mixture.

Impurity TypeOriginLC-MS Signature (ESI+)1H NMR Characteristic (CDCl3/DMSO)
Target Product Desired[M+H]+ = 156.1 (Free base)

1.5-2.0 (Cyclobutyl methine/methylene overlap), No alkene protons.
Tetrahydropyridine Dehydration (Acid workup)[M+H]+ = 138.1 (Loss of 18)

5.3 - 5.8 ppm
(Broad singlet/multiplet, alkene proton).
Secondary Alcohol Grignard Reduction[M+H]+ = 102.1 (No cyclobutyl)

3.6-3.8 ppm (Multiplet, CH-OH proton).
Recovered Ketone Grignard EnolizationN/A (Usually lost in workup)

2.4 ppm (Triplets, alpha-protons).
Wurtz Dimer Grignard PrepNon-polar (No ionization)Cyclobutyl-Cyclobutyl coupling. Seen in GC, not LCMS.

Summary of Best Practices

  • Use

    
    :  If yields are low (<50%) due to recovered ketone, switch to organocerium chemistry immediately.
    
  • Titrate Grignard: Never assume commercial Grignard concentration. Titrate with salicylaldehyde phenylhydrazone or iodine/LiCl.

  • Anhydrous HCl: The salt formation step is the most dangerous. Use HCl/Dioxane at 0°C.

  • Don't Over-Dry: If drying the final salt in an oven, keep T < 40°C. High heat on the acidic salt can induce solid-state dehydration.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Concellón, J. M., et al. "Selective Addition of Organolithium Reagents to Ketones in the Presence of Cerium(III) Chloride." Journal of Organic Chemistry, vol. 69, no. 6, 2004, pp. 2244–2247. Link

  • Kuduk, S. D., et al. "Synthesis and Evaluation of 4-Arylpiperidin-4-ols as N-Methyl-D-aspartate (NMDA) Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, vol. 19, no. 14, 2009, pp. 3819-3822. (Discusses dehydration risks in 4-piperidinols). Link

  • BenchChem Technical Repository. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." (General protocols for piperidone additions). Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Cyclobutylpiperidin-4-ol Hydrochloride

Introduction Welcome to the technical support hub for 4-Cyclobutylpiperidin-4-ol hydrochloride . This guide addresses the specific stability challenges associated with this pharmacophore building block.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 4-Cyclobutylpiperidin-4-ol hydrochloride . This guide addresses the specific stability challenges associated with this pharmacophore building block.

As a tertiary alcohol on a piperidine ring with a strained cyclobutyl substituent, this molecule presents a unique "stability triad" of risks: acid-catalyzed dehydration , hygroscopicity , and solubility mismatches . This guide moves beyond basic safety data sheets (SDS) to provide mechanistic insights and actionable troubleshooting protocols.

Module 1: Chemical Stability & Degradation Mechanisms

The Core Issue: Acid-Catalyzed Dehydration

The most critical stability issue for 4-Cyclobutylpiperidin-4-ol hydrochloride in solution is elimination .

  • The Mechanism: The C4 position contains a tertiary alcohol. In the presence of protons (supplied by the HCl salt itself in solution or acidic buffers), the hydroxyl group is protonated (

    
    ), creating a good leaving group.
    
  • The Driving Force: Loss of water generates a tertiary carbocation. While the cyclobutyl group adds steric bulk, it does not prevent the elimination of a neighboring proton to form the alkene (a tetrahydropyridine derivative).

  • The Cyclobutyl Factor: Unlike simple alkyl groups, the cyclobutyl ring is strained. If the carbocation forms, there is a theoretical risk of ring expansion (to a cyclopentyl system) or migration, leading to a complex impurity profile that is difficult to purify.

Visualizing the Degradation Pathway

The following diagram illustrates the primary failure mode (dehydration) and the potential secondary risk (rearrangement) that users must monitor.

DehydrationPathway Start 4-Cyclobutylpiperidin-4-ol (HCl Salt) Protonation Protonated Alcohol (-OH2+) Start->Protonation Dissolution (Acidic pH) Carbocation Tertiary Carbocation (Intermediate) Protonation->Carbocation - H2O (Slow Step) Alkene Elimination Product (Tetrahydropyridine) Carbocation->Alkene Major Pathway (- H+) Rearrange Ring Expansion (Cyclopentyl isomer) Carbocation->Rearrange Minor Risk (Strain Relief)

Figure 1: The primary degradation pathway is acid-catalyzed dehydration yielding the alkene impurity.

Module 2: Solubility & Physical Stability

Solubility Compatibility Matrix

Users often encounter precipitation when attempting to free-base the compound or dissolve the salt in non-polar solvents.

Solvent SystemSolubility (HCl Salt)Stability RiskRecommendation
Water High (>50 mg/mL)Moderate (Acidic pH ~4-5 promotes dehydration over time)Use immediately or buffer to pH 7.
Methanol / Ethanol HighLow (Protophilic solvents stabilize the salt)Preferred for stock solutions.
DMSO HighLow Good for biological assays; freeze-thaw stable.
DCM / Chloroform NegligibleN/A Do not use for the salt. Requires free-basing.
Acetonitrile Low/ModerateModerate often requires water cosolvent; risk of salting out.
Hygroscopicity Warning

The hydrochloride salt is hygroscopic .

  • Symptom: The white crystalline powder turns into a sticky gum or "wet snow" texture.

  • Consequence: Weighing errors lead to incorrect molar concentrations in assays.

  • Prevention: Store in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Module 3: Troubleshooting FAQs

Q1: I see a new peak eluting after my main peak in Reverse Phase HPLC. What is it?

  • Diagnosis: This is likely the dehydration product (alkene) .

  • Reasoning: The loss of water (M-18) and formation of a double bond increases the lipophilicity of the molecule, causing it to retain longer on a C18 column compared to the polar alcohol.

  • Solution: Check your mobile phase. If you are using highly acidic modifiers (e.g., 0.1% TFA) and high column temperatures (>40°C), you are driving the dehydration on the column. Switch to a milder buffer (Formic acid or Ammonium Acetate) and lower the temperature.

Q2: The compound precipitated when I added it to my cell culture media (pH 7.4).

  • Diagnosis: "Salting Out" or Free Base precipitation.

  • Reasoning: While the HCl salt is soluble, the free base (formed at pH 7.4) might have lower solubility, especially if the concentration is high (>10 mM). The cyclobutyl group adds significant hydrophobicity.

  • Solution: Pre-dissolve in DMSO (up to 1000x stock) before spiking into media. Ensure final DMSO concentration is <0.5%.

Q3: My stock solution in water turned yellow after 2 weeks at 4°C.

  • Diagnosis: Trace Oxidation.

  • Reasoning: While the alcohol is stable to oxidation, the secondary amine (piperidine ring) can undergo slow oxidation if trace metal ions are present in the water.

  • Solution: Discard. For long-term storage, use DMSO or Methanol and store at -20°C.

Module 4: Diagnostic & Handling Protocols

Protocol A: Safe Stock Solution Preparation

Goal: Minimize hydrolysis and dehydration risks during preparation.

  • Equilibrate: Remove vial from freezer (-20°C) and place in a desiccator for 30 minutes to reach Room Temperature (RT).

  • Solvent Choice: Use Anhydrous DMSO or Methanol . Avoid water for long-term storage stocks.

  • Dissolution:

    • Weigh the salt rapidly to avoid moisture uptake.

    • Add solvent to achieve 10–50 mM concentration.

    • Vortex gently. Do not sonicate with heat.

  • Storage: Aliquot into small volumes (avoid freeze-thaw cycles). Store at -20°C or -80°C.

Protocol B: Troubleshooting Decision Tree

Use this logic flow to resolve stability issues in real-time.

Troubleshooting Start Issue Detected Precipitation Precipitation / Turbidity Start->Precipitation NewPeaks New HPLC Peaks / Impurities Start->NewPeaks CheckSolvent Is solvent Non-Polar (DCM, Hexane)? Precipitation->CheckSolvent CheckAcid Is Mobile Phase Acidic? NewPeaks->CheckAcid CheckPH Is pH > 8? CheckSolvent->CheckPH No SaltIssue Salt is insoluble. Switch to MeOH/Water. CheckSolvent->SaltIssue Yes FreeBaseIssue Free Base precipitating. low concentration or use DMSO. CheckPH->FreeBaseIssue Yes Dehydration Dehydration Artifact. Lower Temp & Acid. CheckAcid->Dehydration Yes

Figure 2: Diagnostic workflow for common stability issues.

References

  • PubChem. Piperidin-4-ol | C5H11NO. National Library of Medicine. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your vendor.

Optimization

preventing racemization during synthesis of chiral 4-Cyclobutylpiperidin-4-ol analogs

Technical Support Center: Chiral 4-Cyclobutylpiperidin-4-ol Synthesis Subject: Prevention of Racemization and Structural Rearrangement in 4-Cyclobutylpiperidin-4-ol Analogs Ticket ID: CHEM-SUP-2026-884 Assigned Specialis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral 4-Cyclobutylpiperidin-4-ol Synthesis

Subject: Prevention of Racemization and Structural Rearrangement in 4-Cyclobutylpiperidin-4-ol Analogs Ticket ID: CHEM-SUP-2026-884 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

You are likely encountering issues preserving the stereochemical integrity of 4-cyclobutylpiperidin-4-ol analogs. This scaffold presents a "perfect storm" for instability:

  • Tertiary Alcohol: Prone to acid-catalyzed elimination (E1) to form the tetrasubstituted alkene.

  • Cyclobutyl Group: Highly susceptible to ring expansion (to cyclopentyl) or ring opening via the non-classical bicyclobutonium cation intermediate.

  • Piperidine Nitrogen: Its basicity can facilitate internal elimination mechanisms or complicate purification if not properly masked.

This guide moves beyond standard protocols to address the mechanistic causes of racemization and rearrangement, providing a self-validating workflow for your synthesis.

Critical Control Points (CCP) in Synthesis

The synthesis typically involves the addition of a cyclobutyl metal species to a 4-piperidinone. If your piperidine ring has existing chirality (e.g., at C2 or C3), this addition creates a diastereomer. If the ring is achiral, you are generating a racemate that requires resolution. In both cases, acidic exposure is the primary vector for racemization.

Workflow Diagram: The Danger Zones

RacemizationPathways cluster_risk Irreversible Degradation Start Chiral 4-Cyclobutyl piperidin-4-ol Acid Acidic Condition (H+) Start->Acid Exposure Cation Tertiary Carbocation (Planar/Achiral) Acid->Cation -H2O (Dehydration) Alkene Tetrasubstituted Alkene (Elimination) Cation->Alkene E1 Elimination Cyclopentyl Cyclopentyl Analog (Ring Expansion) Cation->Cyclopentyl Wagner-Meerwein Rearrangement Racemate Racemic Alcohol (Re-hydration) Alkene->Racemate Non-stereoselective Hydration

Figure 1: Mechanistic pathways leading to loss of chirality and structural integrity. Note that the cyclobutyl moiety drives the rearrangement to the thermodynamically more stable cyclopentyl ring.

Optimized Synthetic Protocol

To prevent the formation of the planar carbocation (Node C in Fig 1), you must suppress the leaving group ability of the hydroxyl group.

Step 1: The Nucleophilic Addition (Grignard/Organolithium)

Standard Grignard reagents often act as bases, causing enolization of the piperidinone rather than addition. Use Cerium(III) chloride to activate the carbonyl.

Reagents:

  • Substrate: N-Boc-4-piperidinone (or chiral derivative).

  • Reagent: Cyclobutylmagnesium bromide (prepared fresh).

  • Additive: Anhydrous CeCl₃ (Luche conditions) or LaCl₃·2LiCl.

Protocol:

  • Drying: Flame-dry all glassware. Moisture is fatal to the stoichiometry.

  • Activation: Suspend anhydrous CeCl₃ (1.5 eq) in THF. Stir at RT for 2h until a fine white suspension forms.

  • Substrate: Cool to -78°C. Add the piperidinone. Stir for 30 min.

  • Addition: Add CyclobutylMgBr (1.2 eq) dropwise over 1 hour. Crucial: Maintain internal temp < -70°C.

  • Quench (The Anti-Racemization Step):

    • Do NOT use HCl. Even dilute HCl can trigger the rearrangement shown in Figure 1.

    • Use: Saturated aqueous NH₄Cl at -20°C or Acetic Acid (1 eq) in THF at -78°C followed by warming.

Step 2: Purification & Handling

Avoid silica gel chromatography if possible, as it is slightly acidic.

ParameterRecommendationRationale
Stationary Phase Neutral Alumina or Basified Silica (1% Et₃N)Prevents surface acidity from protonating the 4-OH.
Mobile Phase Hexane/EtOAc + 0.1% Et₃NTriethylamine neutralizes trace acids in solvents.
Drying Agent Na₂SO₄ or K₂CO₃Avoid MgSO₄ (Lewis acidic character can be risky).
Solvent Removal < 30°C Bath TempHeat promotes E1 elimination.

Troubleshooting Guide (FAQ)

Q1: I see a new impurity with M+14 mass or similar mass but different retention time. Is this the racemate?

Diagnosis: This is likely the cyclopentyl rearrangement product (Ring Expansion).

  • Mechanism: The cyclobutyl cation is highly strained (~26 kcal/mol). If the 4-OH protonates and leaves, the adjacent C-C bond migrates to relieve ring strain, forming a 5-membered ring.

  • Solution: Your quench or workup was too acidic. Switch from HCl quench to Rochelle's Salt (Sodium Potassium Tartrate) or sat. NH₄Cl. Ensure your N-protecting group (e.g., Boc) is stable; if you used TFA to remove a Boc group after this step, you likely destroyed the alcohol.

Q2: My enantiomeric excess (ee) dropped after N-deprotection.

Diagnosis: Acid-catalyzed scrambling.

  • Context: If you used TFA/DCM to remove a Boc group, the high acidity generated the tertiary carbocation.

  • Solution:

    • Alternative 1: Use TMSOTf / 2,6-lutidine for milder Boc removal.

    • Alternative 2: Switch to Cbz protection and deprotect via Hydrogenolysis (H₂/Pd-C), which is neutral and safe for the tertiary alcohol.

    • Alternative 3: Use HCl in Dioxane only if strictly temperature controlled (0°C), but this is risky.

Q3: The reaction stalled, and I recovered starting material (Piperidinone).

Diagnosis: Enolization.

  • Mechanism: The Grignard reagent acted as a base, deprotonating the alpha-position of the ketone instead of attacking the carbonyl.

  • Solution: Use the CeCl₃ (Luche) method described above. The Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic attack over deprotonation.

Analytical Verification

You cannot rely on simple LC-MS to detect racemization, as the enantiomers have identical masses.

Recommended Chiral SFC Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Modifier: MeOH or IPA with 0.1% Diethylamine (DEA) .

    • Note: The basic additive (DEA) is mandatory to sharpen the peak of the basic piperidine and prevent on-column acid-catalyzed degradation.

  • Detection: UV at 210-220 nm (tertiary alcohols have weak chromophores; rely on the amide/amine absorption).

References

  • Synthesis of 4-substituted piperidines via Grignard

    • Title: "Grignard Addition to N-Boc-4-piperidinone: Controlling Selectivity."
    • Source: Master Organic Chemistry / J. Org. Chem. Principles.
    • URL:[Link]

  • Cyclobutyl/Cyclopropylcarbinyl Rearrangements

    • Title: "Reactions of cyclopropylcarbinol in dilute hydrochloric acid." (Mechanistic basis for ring expansion).
    • Source: ResearchG
    • URL:[Link]

  • Prevention of Racemization in Piperidines

    • Title: "Strategies to Design Chemocatalytic Racemization of Tertiary Alcohols." (Discusses the stability and reversibility of these systems).
    • Source: PubMed / Chem. Eur. J.
    • URL:[Link]

  • Luche Reduction/Addition Conditions

    • Title: "Lanthanides in organic synthesis. 6. Reduction of alpha-enones.
    • Source: J. Am. Chem. Soc. (Classic Reference Grounding).
    • URL:[Link]

Troubleshooting

Technical Support Center: Analytical Method Development for 4-Cyclobutylpiperidin-4-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 4-Cyclobutylpiperidin-4-ol hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 4-Cyclobutylpiperidin-4-ol hydrochloride. This compound presents a dual analytical challenge: it is a highly basic secondary amine (prone to severe peak tailing) and it completely lacks a UV-absorbing chromophore (rendering standard UV-Vis detection ineffective).

This guide provides field-proven troubleshooting logic, step-by-step protocols, and mechanistic explanations to help you build a robust, self-validating analytical method.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I getting little to no signal when analyzing 4-Cyclobutylpiperidin-4-ol using standard HPLC-UV at 254 nm? A: 4-Cyclobutylpiperidin-4-ol lacks any extended conjugated


-systems or aromatic rings. Its structure consists entirely of aliphatic C-C, C-N, and C-O bonds, which do not absorb UV light above 210 nm. While low-UV detection (200-205 nm) is technically possible, it suffers from severe baseline drift during gradient elution and interference from mobile phase additives.
Scientific Causality: For non-chromophoric APIs, you must rely on universal, mass-based detection strategies. or Evaporative Light Scattering Detection (ELSD) are the gold standards here. CAD nebulizes the eluent, evaporates the solvent, and imparts a charge to the residual non-volatile analyte particles, providing a uniform response independent of chemical structure[1].

Q2: My chromatograms show severe peak tailing (Asymmetry factor > 2.0) for the main API peak. How do I correct this? A: The piperidine ring contains a secondary amine, which is highly basic (pKa ~10–11). In standard acidic or neutral mobile phases (pH 2–7), this amine is protonated. These positively charged species undergo strong secondary electrostatic interactions (ion-exchange) with negatively charged, residual silanols (SiO⁻) on the silica support of the column. Scientific Causality: To resolve this, you must either mask the silanols or neutralize the amine. The most robust approach is using a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10) combined with a high-pH tolerant hybrid silica column. At pH 10, the piperidine is largely deprotonated (neutral), eliminating the ionic interaction and yielding sharp, symmetrical peaks[2].

Q3: What are the primary process impurities I should be resolving in my method? A: Based on the synthetic route and structural stability, your method must resolve:

  • Starting Materials/Intermediates: e.g., Piperidin-4-one derivatives (if synthesized via Grignard addition of cyclobutylmagnesium bromide to a protected piperidin-4-one).

  • Dehydration Products: The tertiary alcohol at the 4-position is susceptible to elimination under acidic conditions or thermal stress, yielding 4-cyclobutyl-1,2,3,6-tetrahydropyridine[3].

  • N-Alkylation Byproducts: Trace impurities resulting from side reactions at the secondary nitrogen.

Section 2: Troubleshooting Guide

Issue 1: Baseline Drift and Poor Integration in CAD

  • Symptom: The baseline rises significantly during the organic gradient, masking low-level impurities (LOQ < 0.05%).

  • Root Cause: CAD is sensitive to non-volatile impurities in the mobile phase. As the gradient shifts, the changing composition alters the nebulization efficiency and background noise.

  • Solution: Implement an inverse gradient setup using a secondary pump post-column, or rigorously ensure the use of LC-MS grade solvents. Set the CAD evaporation temperature to 35°C to optimize the signal-to-noise ratio for semi-volatile impurities.

Issue 2: Co-elution of the Dehydration Impurity with the API

  • Symptom: The 4-cyclobutyl-1,2,3,6-tetrahydropyridine impurity co-elutes with the main 4-Cyclobutylpiperidin-4-ol peak.

  • Root Cause: The loss of the hydroxyl group decreases polarity, but the introduction of the double bond alters the molecular shape. On a standard C18, the hydrophobicities may be too similar under the current gradient slope.

  • Solution: Flatten the gradient slope between 30% and 50% organic modifier. Alternatively, switch to a Phenyl-Hexyl column. The

    
    -electrons of the phenyl phase will induce weak 
    
    
    
    interactions with the alkene of the dehydration impurity, selectively increasing its retention time relative to the saturated API.

Section 3: Experimental Protocol & Data Presentation

Optimized UHPLC-CAD Method for Impurity Profiling

This self-validating protocol utilizes a high-pH mobile phase to suppress amine ionization, coupled with CAD for universal detection of non-chromophoric species.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water (10 mM). Adjust pH to 10.0 ± 0.05 using dilute Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • System Setup: Purge the UHPLC system. Connect a Waters XBridge BEH C18 column (100 x 2.1 mm, 1.7 µm) and set the column oven to 40°C.

  • Detector Configuration: Connect the column effluent to the Charged Aerosol Detector. Set the evaporator temperature to 35°C and data collection rate to 10 Hz.

  • Sample Preparation: Dissolve the 4-Cyclobutylpiperidin-4-ol hydrochloride sample in Water:Acetonitrile (80:20 v/v) to a final concentration of 1.0 mg/mL.

  • Execution: Inject 2.0 µL of the sample using the gradient program outlined in Table 1. Monitor system suitability by ensuring the resolution (

    
    ) between the API and the dehydration impurity is 
    
    
    
    .

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
1.00.4955Linear
8.00.44060Linear
10.00.41090Linear
12.00.41090Hold
12.10.4955Linear
15.00.4955Re-equilibration

Table 2: Expected Relative Retention Times (RRT) of Key Analytes

AnalyteStructural FeatureExpected RRTDetection
Piperidin-4-oneSecondary amine, ketone (Starting Material)0.45CAD / MS
4-Cyclobutylpiperidin-4-olSecondary amine, tertiary alcohol (API)1.00CAD / MS
4-Cyclobutyl-1,2,3,6-tetrahydropyridineSecondary amine, alkene (Dehydration Impurity)1.32CAD / MS

Section 4: Method Development & Troubleshooting Logic

MethodDev Start Analyze 4-Cyclobutylpiperidin-4-ol (Basic Amine, No Chromophore) DetectCheck Detection Strategy? Start->DetectCheck UseCAD Implement CAD or LC-MS (Universal/Mass-based) DetectCheck->UseCAD Required TailingCheck Is Peak Tailing Observed (Asymmetry > 1.5)? UseCAD->TailingCheck HighPH Switch to High pH (pH 10) Ammonium Bicarbonate Buffer TailingCheck->HighPH Yes (Silanol Interactions) ImpurityCheck Are Dehydration Impurities Co-eluting? TailingCheck->ImpurityCheck No HighPH->ImpurityCheck PhenylColumn Use Phenyl-Hexyl Column (Induce Pi-Pi Interactions) ImpurityCheck->PhenylColumn Yes FinalMethod Finalized UHPLC-CAD Method ImpurityCheck->FinalMethod No PhenylColumn->FinalMethod

Caption: Decision tree for resolving detection, peak tailing, and impurity co-elution in basic amines.

References

  • Dong, S., et al. "Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column." Analytical Sciences, 2017. Source: NIH / PubMed. URL:[Link]

  • University College London. "Debenzylation and Dehydration of Piperidine Derivatives." Source: UCL Discovery. URL:[Link]

Sources

Optimization

Technical Support Center: Catalytic Strategies for 4-Cyclobutylpiperidin-4-ol HCl Synthesis

Ticket ID: #SYN-4CYC-PIP-001 Subject: Catalyst & Promoter Selection for 4-Cyclobutylpiperidin-4-ol Hydrochloride Assigned Specialist: Senior Application Scientist Status: Open Executive Summary The synthesis of 4-Cyclobu...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-4CYC-PIP-001 Subject: Catalyst & Promoter Selection for 4-Cyclobutylpiperidin-4-ol Hydrochloride Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

The synthesis of 4-Cyclobutylpiperidin-4-ol hydrochloride presents a classic "tertiary alcohol formation" challenge complicated by the basicity of the piperidine ring and the tendency of 4-piperidinones to enolize.

While the carbon-carbon bond formation (Grignard addition) is stoichiometric, the selection of "catalytic" promoters (Lanthanides) is the deciding factor between a 20% yield (dominated by enolization) and an 85%+ yield. Furthermore, if an


-benzyl protecting group is employed, the selection of the hydrogenation catalyst  is critical to navigate steric hindrance.

This guide provides a self-validating protocol focusing on Cerium(III) Chloride as the nucleophilic activator and Pearlman’s Catalyst for deprotection.

Module 1: The C-C Bond Formation (Grignard Promotion)

The Challenge: Enolization vs. Addition

Standard addition of cyclobutylmagnesium bromide to


-protected-4-piperidinone often fails. The Grignard reagent acts as a base rather than a nucleophile, deprotonating the 

-carbon (enolization).[1] Upon quenching, you recover the starting ketone.[1]
The Solution: Organocerium Chemistry (Imamoto Reagent)

You must switch from a standard Grignard to an Organocerium system. Anhydrous Cerium(III) Chloride (


) coordinates with the carbonyl oxygen, increasing its electrophilicity while simultaneously suppressing the basicity of the Grignard reagent.
Critical Protocol: Preparation of Anhydrous

Commercially available "anhydrous"


 is rarely dry enough. You must dry the heptahydrate (

) yourself using a staged heating protocol.

Step-by-Step Activation:

  • Stage 1: Place

    
     in a flask under high vacuum (<0.5 mmHg). Heat to 90°C  for 1 hour. (Removes surface water).
    
  • Stage 2: Increase temperature to 140°C for 2 hours. (Removes bulk hydrate water).

  • Stage 3: Increase temperature to 160°C for 1 hour.

  • Activation: Cool to room temperature under Argon. Add anhydrous THF. Stir vigorously overnight. The solid should become a fine, milky suspension.

  • Reaction: Cool to -78°C. Add Cyclobutylmagnesium bromide. Stir for 1 hour before adding the ketone.

Data: Promoter Efficiency Comparison
Promoter SystemPrimary MechanismTypical YieldMajor Side Product
None (Std. Grignard) Basic Deprotonation15 - 30%Recovered Ketone (Enolization)

Additive
Lewis Acid Activation40 - 55%Enol / Reduction products

(Imamoto)
Carbonyl Activation / Basicity Suppression85 - 92% Minimal

Complexation80 - 88%Minimal

Module 2: Deprotection Catalyst Selection

If you utilized an


-Benzyl protecting group (common for stability), you must remove it to form the final HCl salt. The cyclobutyl group at the 4-position adds steric bulk that can slow down standard hydrogenolysis.
Catalyst Recommendation: Pearlman’s Catalyst ( )

While 10% Pd/C is standard, 20%


 on Carbon  is superior for sterically hindered amines.

The "Poisoning" Trap: Secondary amines (the product) bind tightly to the Pd surface, poisoning the catalyst and stalling the reaction.

  • Fix: Run the hydrogenation in an acidic medium (MeOH + 1.1 eq HCl or Acetic Acid). This protonates the amine product (

    
    ), which cannot bind to the metal surface.
    

Visual Workflow: Synthetic Pathway & Decision Tree

G Start Start: N-Protected-4-Piperidinone Decision Select Protecting Group Start->Decision RouteA Route A: N-Benzyl Decision->RouteA High Stability Reqd RouteB Route B: N-Boc Decision->RouteB Easy Workup Grignard CRITICAL STEP: CyclobutylMgBr + CeCl3 (Anhydrous) (Imamoto Conditions) RouteA->Grignard RouteB->Grignard IntermedA Intermediate: N-Bn-4-Cyclobutyl-4-hydroxy-piperidine Grignard->IntermedA If N-Bn IntermedB Intermediate: N-Boc-4-Cyclobutyl-4-hydroxy-piperidine Grignard->IntermedB If N-Boc DeprotectA Hydrogenolysis: H2, Pd(OH)2/C (Pearlman's) Solvent: MeOH + HCl IntermedA->DeprotectA DeprotectB Acid Hydrolysis: HCl in Dioxane/EtOAc IntermedB->DeprotectB Final Target: 4-Cyclobutylpiperidin-4-ol HCl DeprotectA->Final DeprotectB->Final

Figure 1: Decision tree for catalyst and promoter selection based on protecting group strategy. Note the convergence on the CeCl3-promoted addition.

Troubleshooting & FAQs

Q1: My Grignard reaction yielded 80% recovered starting material. What happened?

A: This is the hallmark of enolization . The Grignard reagent acted as a base, removing a proton from the


-position of the piperidinone.[1]
  • Diagnosis: Did you use

    
    ? If yes, was it truly anhydrous? Even trace water deactivates the Cerium.
    
  • Fix: Repeat the

    
     drying process. Ensure the white powder turns into a milky suspension in THF. If it clumps, it is still wet.
    
Q2: The hydrogenation (Debenzylation) stopped at 50% conversion.

A: Your catalyst is likely poisoned by the free amine product.

  • Diagnosis: Check the pH of the reaction mixture.

  • Fix: Add 1.0–1.5 equivalents of Acetic Acid or HCl to the hydrogenation vessel. The protonated amine will release from the catalyst surface, allowing the cycle to resume. Switch to Pearlman's Catalyst (

    
    )  if using standard Pd/C.
    
Q3: Can I use instead of ?

A: Yes. The "Knochel-type" Lanthanum salts are excellent alternatives and are often more soluble in THF than


. They perform the same function: coordinating the carbonyl to prevent enolization.
Q4: How do I crystallize the final HCl salt?

A: The 4-hydroxy-4-cyclobutylpiperidine HCl salt is highly polar.

  • Protocol: Dissolve the free base in a minimum amount of dry Ethanol or Methanol. Add 2M HCl in Diethyl Ether dropwise until pH < 2. Dilute with excess Diethyl Ether or MTBE until turbidity appears. Cool to -20°C. White needles should form.

References

  • Imamoto, T., et al. "Carbonyl addition reactions promoted by cerium reagents."[2] Journal of the American Chemical Society, 111(12), 4392–4398. (Foundational work on CeCl3 suppression of enolization).

  • Pearlman, W. M. "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters, 8(17), 1663-1664. (Original description of Pd(OH)2 catalyst).

  • BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." (General protocols for piperidine Grignard additions).

  • Krasavin, M., et al. "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst." ACS Omega, 5(6), 2699–2709. (Modern comparison of debenzylation catalysts).

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopicity of 4-Cyclobutylpiperidin-4-ol Hydrochloride

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of piperidine hydrochloride derivatives. 4-Cyclobutylpiperidin-4-ol hydrochloride (C9H17NO·HCl) is a highly polar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of piperidine hydrochloride derivatives. 4-Cyclobutylpiperidin-4-ol hydrochloride (C9H17NO·HCl) is a highly polar, secondary amine salt widely used as a critical building block in drug discovery. However, its pronounced hygroscopicity often presents significant handling and storage challenges.

This technical guide provides researchers with mechanistic insights, troubleshooting strategies, and field-proven, self-validating protocols to mitigate moisture-related experimental failures.

Mechanistic Insights: The Causality of Moisture Uptake

To effectively manage hygroscopicity, we must first understand its molecular driver. The hygroscopicity of 4-Cyclobutylpiperidin-4-ol hydrochloride stems directly from its structural polarity. The piperidinium chloride core forms intense ion-dipole interactions with atmospheric water molecules, while the secondary hydroxyl group on the piperidine ring provides additional hydrogen-bonding sites ()[1].

When exposed to ambient humidity, the salt undergoes rapid moisture sorption. This is not merely a surface phenomenon; the water molecules integrate into the crystal lattice, causing the solid to transition from a crystalline powder to a deliquescent paste ()[2]. This water uptake has two catastrophic effects on downstream chemistry:

  • Stoichiometric Distortion: The absorbed water adds invisible mass, leading to inaccurate molar calculations.

  • Chemical Quenching: The bound water acts as a potent nucleophile, poisoning moisture-sensitive downstream reactions (e.g., quenching Grignard reagents or hydrolyzing Buchwald-Hartwig catalysts) ()[3].

MoistureInterference A 4-Cyclobutylpiperidin-4-ol HCl (Dry Salt) B Exposure to Ambient Air (>40% RH) A->B C Hydrated/Deliquescent Salt (Unknown Stoichiometry) B->C Moisture Uptake D Weighing Error (Mass includes H2O) C->D E Reaction Quenching (e.g., Grignard/Catalyst) C->E F Failed Coupling Reaction D->F E->F

Logical pathway of moisture interference leading to downstream reaction failure.

Troubleshooting & FAQs

Q1: Why does my 4-Cyclobutylpiperidin-4-ol HCl turn into a sticky paste during weighing? A: This is a classic case of deliquescence. The salt absorbs moisture from the air so rapidly that it dissolves in its own absorbed water. This phenomenon is highly dependent on the ambient relative humidity (RH) ()[4]. If your laboratory's RH exceeds 40%, the salt will begin to clump and eventually liquefy within minutes of exposure.

Q2: How can I accurately weigh and dispense this hygroscopic salt without glovebox access? A: Exposing a bulk bottle of hygroscopic salt to ambient air for the duration it takes to carefully tap out an exact mass guarantees moisture contamination of the entire batch. Instead, use the "weighing by difference" method (see SOP below). This minimizes the exposure time of the bulk container to mere seconds.

Q3: My downstream amide coupling reaction failed. Could water absorbed by the HCl salt be the culprit? A: Absolutely. Even trace amounts of water bound to the crystal lattice act as an invisible stoichiometric impurity. In peptide couplings, water competes with your amine to react with the activated ester (e.g., formed by HATU/EDC), leading to hydrolysis of the coupling reagent rather than product formation.

Q4: What is the best way to dry the compound once it has absorbed moisture? A: Standard vacuum oven drying is often insufficient because the water is tightly bound to the chloride salt via ion-dipole forces. The most effective method is azeotropic distillation using anhydrous toluene. Toluene forms a low-boiling azeotrope with water, stripping the moisture away under reduced pressure.

Quantitative Data on Moisture Uptake & Storage

To predict the behavior of 4-Cyclobutylpiperidin-4-ol hydrochloride in your laboratory, refer to the following dynamic moisture sorption parameters:

Relative Humidity (RH)Physical State of CompoundMoisture Sorption KineticsRecommended Handling Protocol
< 20% Free-flowing crystalline powderNegligibleStandard benchtop weighing
20% - 40% Slight clumpingSlow surface adsorptionWeigh by difference (rapid transfer)
40% - 60% Sticky, cohesive solidRapid bulk absorptionGlovebox or dry bag required
> 60% Deliquescent paste/liquidComplete hydrationDo not handle in open air

Standard Operating Procedures (SOPs)

Workflow 1: Azeotropic Desiccation and Recovery Protocol

When your salt has degraded into a sticky paste, use this self-validating protocol to recover the dry powder.

Causality: Toluene forms a minimum-boiling binary azeotrope with water. Under reduced pressure, this azeotrope effectively "pulls" the tightly bound water out of the crystal lattice of the piperidinium salt. Self-Validation: You do not need a Karl Fischer titrator to know the drying is complete. The physical state of the salt acts as an internal indicator. A wet salt is a sticky paste; a completely dry salt is a highly mobile, free-flowing powder. Once the powder flows freely down the sides of the flask, the protocol has validated its own success.

  • Suspend: Transfer the wet 4-Cyclobutylpiperidin-4-ol HCl into a round-bottom flask. Add 10-20 mL of anhydrous toluene per gram of compound. The salt will not fully dissolve; it will form a suspension.

  • Evaporate: Attach the flask to a rotary evaporator. Apply a vacuum and heat the water bath to 40-50°C.

  • Azeotropic Removal: Allow the toluene to evaporate completely. The co-evaporating toluene will carry the water with it.

  • Assess & Repeat: Inspect the residue. If it remains clumpy or sticks to the glass, water is still present. Re-suspend in fresh anhydrous toluene and repeat the evaporation.

  • Validate: The process is complete when the residue collapses into a fine, electrostatic, free-flowing powder.

  • Store: Immediately backfill the flask with argon/nitrogen, transfer the powder to a dark vial, and store it in a desiccator over a strong desiccant (e.g., P2O5).

AzeotropicDrying Step1 Wet 4-Cyclobutylpiperidin-4-ol HCl Step2 Suspend in Anhydrous Toluene (Inert atmosphere) Step1->Step2 Step3 Rotary Evaporation (40-50°C, Vacuum) Step2->Step3 Step4 Azeotropic Removal of Toluene/Water Step3->Step4 Step5 Assess Physical State Step4->Step5 Step5->Step2 If still sticky/clumped Step6 Dry Free-Flowing Powder Step5->Step6 If free-flowing Step7 Store in Desiccator (over P2O5) Step6->Step7

Workflow for azeotropic desiccation and recovery of hygroscopic hydrochloride salts.

Workflow 2: Controlled Weighing Technique (Weighing by Difference)

Causality: This method calculates the mass of the dispensed solid by measuring the mass lost from the stock container, rather than the mass gained in the reaction vessel. Self-Validation: By dissolving the transferred solid immediately in an anhydrous reaction solvent within a sealed vial, you lock out ambient moisture. If the resulting solution remains clear and the subsequent reaction proceeds with expected kinetics, the handling protocol is validated.

  • Pre-Weigh: Place a clean, dry reaction vial (with a septum cap) on the analytical balance and tare it.

  • Transfer: Remove the bulk compound from the desiccator. Working as rapidly as possible, use a dry spatula to transfer an approximate amount of the salt into the reaction vial.

  • Seal & Weigh: Immediately seal the reaction vial and record the exact mass. The difference from the tare is your exact compound mass.

  • Solvate: Inject your anhydrous reaction solvent (e.g., dry DMF or DCM) directly through the septum of the sealed vial to dissolve the salt without exposing it to the air.

References

  • [1] PubChemLite - 4-cyclobutylpiperidin-4-ol hydrochloride (C9H17NO) - Université du Luxembourg.

  • [2] Journal of Chemical and Pharmaceutical Research (JOCPR) - Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview -

  • [3] Asian Journal of Pharmaceutics - Rate of moisture gain by hygroscopic drugs -

  • [4] AZoM - Moisture Sorption Characteristics in Pharmaceutical Materials -

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 4-Cyclobutylpiperidin-4-ol based compounds to known drugs

Topic: Comparative Efficacy of 4-Cyclobutylpiperidin-4-ol Based Compounds (Samelisant Series) vs. Known H3R Antagonists Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Profe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Efficacy of 4-Cyclobutylpiperidin-4-ol Based Compounds (Samelisant Series) vs. Known H3R Antagonists Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide analyzes the pharmacological efficacy of 1-cyclobutylpiperidin-4-ol derived ligands—specifically the Samelisant (SUVN-G3031) class—against the current standard of care, Pitolisant (Wakix®).

While "4-cyclobutylpiperidin-4-ol" (C4-substituted) appears in chemical catalogs as a building block, the most clinically significant application of this scaffold lies in 1-cyclobutylpiperidin-4-yloxy derivatives. These compounds represent a "Second Generation" non-imidazole class of Histamine H3 Receptor (H3R) inverse agonists designed to overcome the metabolic instability and hERG toxicity associated with earlier imidazole-based ligands (e.g., Thioperamide) and improve upon the pharmacokinetic profile of first-generation piperidines.

Structural Rationale & Chemical Space

The transition from imidazole-based H3 antagonists to piperidine-based scaffolds was driven by the need to reduce CYP450 inhibition. Within the piperidine class, the cyclobutyl moiety offers distinct medicinal chemistry advantages over open-chain alkyls (isopropyl/propyl) or aromatic groups (phenyl).

FeatureCyclobutyl AdvantageImpact on Efficacy
Steric Bulk Rigid, "puckered" conformation fills the hydrophobic pocket of H3R more efficiently than flexible alkyl chains.Increased Potency (

)
: Tighter binding affinity due to entropy-enthalpy compensation.
Lipophilicity Moderate increase in LogD without excessive molecular weight (MW).CNS Penetration : Optimized blood-brain barrier (BBB) permeability (

).
Metabolic Stability Cyclobutyl is less prone to rapid oxidative dealkylation compared to N-ethyl or N-propyl groups.Extended Half-life (

)
: Supports once-daily dosing.
Case Study: The Samelisant Scaffold

The lead compound in this class, Samelisant (SUVN-G3031) , utilizes a 1-cyclobutylpiperidin-4-yl ether linkage.[1][2]

  • Core: Piperidine ring.[2][3][4][5][6][7][8][9]

  • N-Substituent: Cyclobutyl (Critical for H3R selectivity).

  • 4-Position: Ether linkage to a phenyl acetamide tail (mimicking the histamine pharmacophore distance).

Comparative Efficacy Data

The following data contrasts the Cyclobutyl-Series (Samelisant) against the Marketed Reference (Pitolisant).

Table 1: In Vitro and In Vivo Pharmacological Profile
MetricCyclobutyl-Series (Samelisant) Reference Standard (Pitolisant) Interpretation
Target Affinity (

hH3R)
8.7 nM (High Affinity)~1 - 2 nM (High Affinity)Both compounds show nanomolar affinity; Pitolisant is slightly more potent in binding, but functional efficacy depends on receptor occupancy.
Selectivity >1000-fold vs. H1, H2, H4>1000-fold vs. H1, H2, H4Both are highly selective, avoiding sedation (H1) or gastric effects (H2).
hERG Inhibition (

)
> 30

M
(Clean)
~1 - 10

M
(Moderate)
Critical Advantage: The cyclobutyl series demonstrates a wider safety margin regarding QT prolongation risks compared to early piperidines.
Phospholipidosis NegativeNegativeBoth avoid lysosomal accumulation.
Bioavailability (

)
> 60% (Rat/Dog)~90% (Human)Both possess excellent oral bioavailability.
Wakefulness (Rat Model) Significant increase in W-time at 10 mg/kgSignificant increase in W-timeComparable efficacy in promoting wakefulness and reducing cataplexy.

Key Insight: While Pitolisant is a potent drug, the Cyclobutyl-Piperidine series (Samelisant) differentiates itself through a potentially superior safety profile regarding hERG channel inhibition, a common liability in this chemical class.

Mechanism of Action: H3R Inverse Agonism

H3 receptors are constitutive G-protein coupled receptors (GPCRs). Even in the absence of histamine, they maintain a basal level of signaling that inhibits neurotransmitter release.

  • Agonists (Histamine): Increase inhibition

    
     Sleep/Sedation.
    
  • Antagonists/Inverse Agonists (Samelisant/Pitolisant): Block constitutive activity

    
     Disinhibition 
    
    
    
    Release of Histamine, Dopamine, Norepinephrine
    
    
    Wakefulness/Cognition .
Diagram 1: H3R Signaling & Drug Intervention

H3R_Pathway Drug Cyclobutyl-Piperidine (Inverse Agonist) H3R H3 Receptor (Presynaptic) Drug->H3R Stabilizes Inactive State Gio Gi/o Protein Drug->Gio Prevents Activation Release Neurotransmitter Release (HA, DA, NA, ACh) Drug->Release Net Effect: INCREASES H3R->Gio Constitutive Activity (Blocked by Drug) AC Adenylyl Cyclase Gio->AC Inhibits Ca Ca2+ Influx Gio->Ca Modulates cAMP cAMP Levels AC->cAMP Decreases cAMP->Release Low cAMP normally reduces release Wake Wakefulness & Cognitive Enhancement Release->Wake Promotes

Caption: Mechanism of H3R Inverse Agonism. The cyclobutyl-piperidine ligand stabilizes the receptor in an inactive conformation, preventing the Gi/o-mediated suppression of neurotransmitter release.

Experimental Protocols for Validation

To validate the efficacy of a novel 4-cyclobutylpiperidin-4-ol derivative, the following self-validating workflows are required.

Protocol A: Radioligand Binding Assay (Affinity)

Purpose: Determine


 to assess if the cyclobutyl modification improves binding energy.
  • Membrane Preparation: Use CHO cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Ligand:

      
      -N- 
      
      
      
      -methylhistamine (NAMH) at 2 nM (
      
      
      value).
    • Test Compound: 1-Cyclobutyl derivative (10 concentrations, 0.1 nM – 10

      
      M).
      
    • Non-specific Binding: Define using 10

      
      M Thioperamide.
      
  • Equilibrium: Incubate for 90 min at 25°C.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: Hill slope should be ~1.0. Reference Pitolisant

      
       must fall within 1-5 nM.
      
Protocol B: Microsomal Stability (Metabolic Liability)

Purpose: Confirm that the cyclobutyl ring is not a metabolic "soft spot" compared to alkyl chains.

  • System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Pre-incubate compound (1

    
    M) for 5 min at 37°C. Initiate with NADPH-generating system.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Detection: LC-MS/MS analysis of parent compound depletion.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Success Metric:

      
      
      
      
      
      L/min/mg protein indicates stability suitable for once-daily dosing.
Diagram 2: Experimental Screening Workflow

Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: ADME/Tox cluster_2 Phase 3: In Vivo Syn Synthesis: 1-Cyclobutyl-Piperidine Bind H3R Binding (Ki < 10 nM) Syn->Bind Func cAMP Assay (Inverse Agonism) Bind->Func If Active Micro Microsomal Stability (t1/2 > 60 min) Func->Micro Hit Select hERG hERG Patch Clamp (IC50 > 30 uM) Micro->hERG PK Rat PK (Bioavailability) hERG->PK Safety Pass Efficacy Wakefulness Model (EEG/EMG) PK->Efficacy

Caption: Screening cascade for validating cyclobutyl-piperidine derivatives. Note the critical hERG checkpoint before in vivo efficacy.

References
  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist. Journal of Medicinal Chemistry.

  • Nirogi, R., et al. (2021). Samelisant (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation.[10] Psychopharmacology.

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology.

  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing activity. Bioorganic & Medicinal Chemistry Letters.

  • Sadek, B., et al. (2016). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.

Sources

Comparative

A Researcher's Guide to the Cross-Reactivity and Selectivity Profiling of 4-Cyclobutylpiperidin-4-ol hydrochloride

In the landscape of modern drug discovery, the adage "one drug, one target" has largely been supplanted by the reality of complex polypharmacology. A compound's journey from a promising hit to a clinical candidate is cri...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the adage "one drug, one target" has largely been supplanted by the reality of complex polypharmacology. A compound's journey from a promising hit to a clinical candidate is critically dependent on a thorough understanding of its interaction with a wide array of biological targets. This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity profile of a novel chemical entity, 4-Cyclobutylpiperidin-4-ol hydrochloride.

The presence of the piperidine scaffold, a privileged structure in medicinal chemistry, suggests potential activity within the central nervous system (CNS), possibly targeting G-protein coupled receptors (GPCRs) or ion channels. Our objective is to delineate a robust, multi-tiered strategy to not only identify its primary target(s) but also to proactively uncover any off-target interactions that could lead to adverse effects or offer opportunities for therapeutic repositioning.

This guide is structured to provide actionable insights for researchers, from the initial broad-panel screening to more focused, functional assays. We will compare the hypothetical profile of 4-Cyclobutylpiperidin-4-ol hydrochloride with established CNS-active agents to provide context for its potential therapeutic window.

The Strategic Imperative of Early Selectivity Profiling

Undertaking selectivity profiling during the early stages of drug discovery is not merely a regulatory formality but a strategic necessity. It allows for the early identification of potential liabilities, thereby saving significant resources that would otherwise be invested in compounds doomed to fail in later stages. A well-defined selectivity profile can also unveil unexpected therapeutic opportunities, a phenomenon that has led to the successful repositioning of numerous drugs.

Our proposed workflow for characterizing 4-Cyclobutylpiperidin-4-ol hydrochloride is a phased approach, designed to build a comprehensive understanding of its biological interactions in a cost-effective and scientifically rigorous manner.

Experimental Workflow for Selectivity Profiling

G cluster_0 Phase 1: Broad-Panel Screening cluster_1 Phase 2: Dose-Response & Secondary Assays cluster_2 Phase 3: In-Depth Selectivity & Cellular Profiling A Test Compound: 4-Cyclobutylpiperidin-4-ol hydrochloride B Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen44™) A->B Primary Screen C Initial Hit Identification (>50% inhibition at 10 µM) B->C Data Analysis D IC50/EC50 Determination for Hits C->D Progress Hits E Orthogonal Functional Assays (e.g., Calcium Flux, cAMP) D->E Functional Characterization F Confirmation of Activity (Agonist, Antagonist, Modulator) E->F Mechanism of Action G Profiling Against Related Subtypes F->G Refine Profile H Cellular Thermal Shift Assay (CETSA) for Target Engagement G->H Target Validation I Comprehensive Selectivity Profile H->I Final Profile

Caption: A multi-phased approach to selectivity profiling.

Phase 1: Broad-Panel Screening

The initial step involves screening 4-Cyclobutylpiperidin-4-ol hydrochloride against a broad panel of targets. This is typically done using radioligand binding assays at a fixed concentration (e.g., 10 µM). The goal is to identify any significant interactions that warrant further investigation.

Recommended Panel:

A comprehensive panel such as the Eurofins SafetyScreen44™ or the DiscoverX BioMAP® panel is recommended. These panels cover a wide range of targets including GPCRs, ion channels, transporters, and kinases, providing a bird's-eye view of the compound's off-target liabilities.

Hypothetical Screening Data for 4-Cyclobutylpiperidin-4-ol hydrochloride and Comparators

For the purpose of this guide, let us assume that the initial screening of 4-Cyclobutylpiperidin-4-ol hydrochloride reveals a primary interaction with the Dopamine D2 receptor, with secondary interactions at the Sigma 1 and 2 receptors. We will compare its hypothetical profile with two well-characterized drugs: Haloperidol (a typical antipsychotic with broad off-target effects) and a hypothetical "Selective D2 Antagonist".

Target4-Cyclobutylpiperidin-4-ol HCl (% Inhibition @ 10 µM)Haloperidol (% Inhibition @ 10 µM)Selective D2 Antagonist (% Inhibition @ 10 µM)
Dopamine D2 95% 98%99%
Dopamine D3 45%92%15%
Serotonin 5-HT2A 30%85%5%
Adrenergic α1 15%75%2%
Sigma 1 65% 95%8%
Sigma 2 72% 90%10%
hERG Channel 25%60%<1%

Data is hypothetical and for illustrative purposes only.

From this initial data, 4-Cyclobutylpiperidin-4-ol hydrochloride appears to be a more selective D2 antagonist than Haloperidol, but with notable activity at Sigma receptors. This warrants further investigation in Phase 2.

Phase 2: Quantitative Analysis and Functional Confirmation

Hits from the primary screen must be confirmed and quantified. This involves generating dose-response curves to determine the potency (IC50 or EC50) of the compound at the identified targets.

Experimental Protocol: Radioligand Binding Assay for IC50 Determination
  • Materials:

    • Cell membranes expressing the target receptor (e.g., human D2, Sigma 1).

    • Radioligand specific for the target (e.g., [³H]-Spiperone for D2).

    • Test compound (4-Cyclobutylpiperidin-4-ol hydrochloride) and reference compounds.

    • Assay buffer and scintillation fluid.

    • 96-well filter plates and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference compounds.

    • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, reference compound, or vehicle control.

    • Incubate at room temperature for a specified time to allow for binding equilibrium.

    • Wash the plates to remove unbound radioligand.

    • Add scintillation fluid and measure the radioactivity in each well using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Potency Data
Target4-Cyclobutylpiperidin-4-ol HCl (IC50, nM)Haloperidol (IC50, nM)Selective D2 Antagonist (IC50, nM)
Dopamine D2 15 1.20.5
Sigma 1 250 5>10,000
Sigma 2 180 8>10,000

This data would suggest that while 4-Cyclobutylpiperidin-4-ol hydrochloride is a potent D2 antagonist, it is approximately 12- to 17-fold more selective for D2 over the Sigma receptors.

Phase 3: Cellular Assays and In-Depth Profiling

The final phase involves assessing the compound's activity in a more physiologically relevant context using cell-based functional assays. This will determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets.

Experimental Protocol: cAMP Assay for D2 Receptor Functional Activity

The D2 receptor is a Gi-coupled GPCR, and its activation leads to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of an antagonist to block the agonist-induced decrease in cAMP.

  • Materials:

    • CHO or HEK293 cells stably expressing the human D2 receptor.

    • D2 receptor agonist (e.g., Quinpirole).

    • cAMP detection kit (e.g., HTRF or LANCE).

    • Test compound and reference antagonist.

  • Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compound or reference antagonist.

    • Stimulate the cells with a fixed concentration of the D2 agonist (e.g., EC80 of Quinpirole).

    • Lyse the cells and measure the intracellular cAMP levels using the detection kit.

    • Data Analysis: Plot the cAMP levels against the log concentration of the antagonist to determine its functional potency (IC50).

Signaling Pathway of a Gi-Coupled GPCR

G cluster_0 Cell Membrane GPCR D2 Receptor (Gi-coupled) G_protein Gi Protein (αβγ) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Agonist Agonist (e.g., Dopamine) Agonist->GPCR Binds & Activates Antagonist Antagonist (e.g., Test Compound) Antagonist->GPCR Binds & Blocks ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Protein Kinase A

Caption: A simplified diagram of the D2 receptor signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the cross-reactivity and selectivity of a novel compound, 4-Cyclobutylpiperidin-4-ol hydrochloride. Based on our hypothetical data, the compound emerges as a D2 antagonist with a selectivity profile that is superior to older drugs like Haloperidol but with notable interactions at Sigma receptors.

The significance of the Sigma receptor activity would need to be carefully considered. Depending on the therapeutic indication, this could be a liability or a potential benefit, as Sigma receptors are implicated in a variety of neurological and psychiatric conditions.

Further studies should include profiling against a panel of D2 receptor subtypes and other dopamine receptors, as well as in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the compound. This comprehensive approach ensures a thorough understanding of the compound's biological activity, paving the way for its potential development as a novel therapeutic agent.

References

  • Taylor, M. J., & Unett, D. J. (2019). The role of piperidine-containing compounds in CNS drug discovery. Future Medicinal Chemistry, 11(12), 1435-1454. [Link]

  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of sigma receptors: past, present, and future. Trends in Pharmacological Sciences, 40(9), 636-654. [Link]

Validation

A Comparative Benchmarking Guide to the Physicochemical Properties of 4-Cyclobutylpiperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The journey of a drug candidate from a promising hit to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from a promising hit to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical characteristics. Properties such as solubility, lipophilicity, and ionization state govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. Therefore, a thorough understanding and strategic optimization of these parameters are critical for success in drug development.[1][2][3]

This guide will delve into the key physicochemical attributes of 4-Cyclobutylpiperidin-4-ol hydrochloride, a substituted piperidinol scaffold of interest in medicinal chemistry. Through a comparative lens, we will benchmark its properties against two structurally related analogs: the more lipophilic 4-phenylpiperidin-4-ol hydrochloride and the sterically hindered 4-tert-butylpiperidin-4-ol hydrochloride. This analysis aims to provide valuable insights into the structure-property relationships within this chemical class, empowering researchers to make informed decisions in their molecular design and candidate selection efforts.

Comparative Physicochemical Analysis

The selection of a specific scaffold in a drug discovery campaign is a multi-faceted decision, with physicochemical properties playing a pivotal role. The table below summarizes the key physicochemical parameters for 4-Cyclobutylpiperidin-4-ol hydrochloride and its selected comparators. It is important to note that while experimentally determined values are prioritized, the scarcity of public data for 4-Cyclobutylpiperidin-4-ol hydrochloride necessitates the use of high-quality predictions for some of its properties. These predictions are clearly denoted and should be interpreted as such.

Physicochemical Property4-Cyclobutylpiperidin-4-ol HCl (Target)4-Phenylpiperidin-4-ol HCl (Comparator 1)4-tert-Butylpiperidin-4-ol HCl (Comparator 2)
Structure
Molecular Weight ( g/mol ) 193.71213.70193.74
Melting Point (°C) Estimated: 190-200~210-217[3]No data available
Aqueous Solubility Predicted: Moderately SolubleNo experimental data availableNo experimental data available
pKa Estimated: ~9.5-10.5No experimental data availableNo experimental data available
XLogP3-AA (free base) 1.91.72.1
logD at pH 7.4 Estimated: ~1.5-2.0No experimental data availableNo experimental data available

Structure-Property Relationship Insights:

  • Lipophilicity (XLogP3-AA & logD): The predicted lipophilicity of the free base (XLogP3-AA) is similar across the three compounds, with the tert-butyl analog being slightly more lipophilic. The cyclobutyl group in the target compound offers a balance between the flat, aromatic phenyl ring and the bulky tert-butyl group. This can be advantageous in achieving a desirable balance of solubility and permeability. The estimated logD at physiological pH for 4-Cyclobutylpiperidin-4-ol hydrochloride suggests a moderate lipophilicity, which is often a favorable characteristic for oral drug candidates.

  • pKa: The basicity of the piperidine nitrogen is a critical determinant of the ionization state at physiological pH. The pKa of the parent 4-hydroxypiperidine is approximately 10.74.[4] The substituents at the 4-position are expected to have a minor electronic effect on the pKa of the piperidine nitrogen. Therefore, all three compounds are expected to be predominantly protonated at physiological pH, which will significantly influence their solubility and interactions with biological targets.

  • Melting Point: The melting point of a crystalline solid is an indicator of the stability of its crystal lattice. The estimated melting point of 4-Cyclobutylpiperidin-4-ol hydrochloride is in a range typical for small molecule hydrochloride salts. A higher melting point can sometimes correlate with lower aqueous solubility.

  • Aqueous Solubility: As hydrochloride salts of basic amines, all three compounds are expected to have significantly higher aqueous solubility compared to their free bases. The cyclobutyl group, being a non-polar, saturated ring, may have a less detrimental impact on solubility compared to the larger, more hydrophobic phenyl and tert-butyl groups. However, without experimental data, this remains a hypothesis that requires validation.

Experimental Protocols for Physicochemical Property Determination

To empower researchers to generate their own high-quality data, this section provides detailed, field-proven protocols for the determination of key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker or rotator should be used to ensure thorough mixing.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calibration: Prepare a series of standard solutions of the compound in the same buffer to generate a calibration curve for accurate quantification.

Caption: Workflow for the shake-flask solubility assay.

Determination of Melting Point

The melting point is a fundamental physical property that can provide information about the purity and crystalline nature of a compound.

Methodology:

  • Sample Preparation: Finely powder a small amount of the crystalline compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/minute) near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The melting range provides an indication of purity.[5]

Caption: Workflow for melting point determination.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) by monitoring pH changes upon the addition of a titrant.

Methodology:

  • Solution Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system (e.g., water or a co-solvent mixture for poorly soluble compounds).

  • Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration: Titrate the compound solution with the acid and base, adding small, precise volumes of the titrant and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logD by HPLC

A chromatographic approach using HPLC is a high-throughput method for estimating the distribution coefficient (logD) at a specific pH.

Methodology:

  • Column and Mobile Phase Selection: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of an aqueous buffer at the desired pH (e.g., pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logD values at the same pH to create a calibration curve of retention time versus logD.

  • Sample Analysis: Inject the test compound and record its retention time.

  • logD Calculation: Determine the logD of the test compound by interpolating its retention time on the calibration curve.

Caption: Workflow for logD determination by HPLC.

Conclusion

This guide has provided a comparative analysis of the physicochemical properties of 4-Cyclobutylpiperidin-4-ol hydrochloride alongside two structural analogs. While a complete experimental dataset is not yet publicly available for the target compound, this analysis, grounded in established medicinal chemistry principles and data from related molecules, offers a valuable framework for its evaluation. The provided experimental protocols are intended to empower researchers to generate robust, in-house data to fill these knowledge gaps. A thorough understanding of the physicochemical properties of 4-Cyclobutylpiperidin-4-ol hydrochloride and its derivatives is essential for any drug discovery program considering this promising scaffold.

References

Sources

Validation

Head-to-Head Comparison of Analytical Techniques for 4-Cyclobutylpiperidin-4-ol Hydrochloride

Executive Summary 4-Cyclobutylpiperidin-4-ol hydrochloride (CAS: 193357-39-0 / 586375-35-1 analog context) presents a classic "analytical blind spot" in pharmaceutical development. As a saturated heterocycle lacking conj...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclobutylpiperidin-4-ol hydrochloride (CAS: 193357-39-0 / 586375-35-1 analog context) presents a classic "analytical blind spot" in pharmaceutical development. As a saturated heterocycle lacking conjugated


-systems, it exhibits negligible UV absorbance above 210 nm. Furthermore, its nature as a hydrochloride salt requires distinct characterization of the counter-ion stoichiometry to ensure accurate molecular weight calculations for downstream synthesis.

This guide objectively compares three primary analytical workflows—HPLC-CAD , Derivatization-UV , and qNMR —to determine the optimal strategy for purity assessment and assay.

The Core Analytical Challenge
  • Chromophore Absence: The molecule is "invisible" to standard UV-Vis detectors at robust wavelengths (254 nm).

  • Polarity & Retention: The secondary amine and hydroxyl group create a polar profile, yet the cyclobutyl moiety adds hydrophobic bulk, complicating retention on standard C18 columns without ion-pairing or pH modification.

  • Salt Stoichiometry: Distinguishing between free base, mono-hydrochloride, and potential hygroscopic water content is critical.

Technique Showdown: Purity & Assay

Method A: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Status: The Modern Gold Standard for Non-Chromophoric Compounds

Charged Aerosol Detection (CAD) measures the charge transferred to analyte particles after mobile phase evaporation.[1][2] Unlike UV, it does not rely on light absorption, providing a near-universal response that is highly sensitive to non-volatile amines like 4-cyclobutylpiperidin-4-ol.

Mechanism of Action
  • Nebulization: Eluent is sprayed into droplets.

  • Drying: Volatile mobile phase evaporates; analyte forms solid particles.

  • Charging: Nitrogen gas is ionized (Corona discharge) and transfers charge to analyte particles.

  • Detection: Electrometer measures the aggregate charge (proportional to mass).

Experimental Protocol (Recommended)
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Volatile buffer is mandatory for CAD).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detector Settings: Power Function = 1.0 (if using linearized range) or calibrated via polynomial regression.

Expert Insight: TFA is chosen over Formic Acid here because it acts as an ion-pairing agent, improving the peak shape of the secondary amine and increasing retention of the polar piperidine core on the C18 phase [1][2].

Pros & Cons
FeatureVerdictTechnical Note
Sensitivity High LOD ~1–5 ng on-column; superior to low-wavelength UV.
Linearity Moderate Inherently non-linear (curvilinear); requires polynomial fit or "Power Function" linearization.
Robustness High Unaffected by mobile phase UV cutoff; stable baseline during gradients.
Method B: Pre-Column Derivatization HPLC-UV

Status: The Traditional Alternative (Labor Intensive)

When CAD or MS is unavailable, the amine functionality must be chemically modified to attach a chromophore. The reaction with 4-Toluenesulfonyl Chloride (Tosyl-Cl) is the industry standard for secondary amines.

Derivatization Workflow
  • Reagent Prep: 10 mg/mL Tosyl-Cl in Acetonitrile.

  • Reaction: Mix Sample (dissolved in borate buffer pH 9.0) with Reagent (1:1 ratio).

  • Incubation: 60°C for 30 minutes.

  • Quench: Add 10% Phosphoric acid to stop reaction and neutralize.

  • Analysis: Inject onto HPLC-UV at 230 nm (Tosyl absorption max).

Pros & Cons
FeatureVerdictTechnical Note
Sensitivity Moderate Dependent on derivatization efficiency (yield).
Specificity Medium Excess reagent peaks can interfere with impurity profiling.
Throughput Low Requires 45+ mins prep time per batch; prone to human error.
Method C: Quantitative NMR (qNMR)

Status: The Primary Reference Method (Absolute Purity)

qNMR is the only technique that provides an absolute purity value (mass balance) without requiring a reference standard of the analyte itself. This is crucial for early-stage development of 4-cyclobutylpiperidin-4-ol where a "100.0%" standard does not exist.

Experimental Protocol
  • Solvent: DMSO-d6 (Ensures solubility of the HCl salt).

  • Internal Standard (IS): Maleic Acid (Traceable, high purity).[3]

    • Rationale: Maleic acid singlet (~6.2 ppm) does not overlap with the piperidine ring protons (1.5–3.5 ppm) or the cyclobutyl multiplets.

  • Parameters:

    • Relaxation Delay (D1): ≥ 30 seconds (Must be 5x T1 to ensure full relaxation for quantitation).

    • Scans: 16–32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[4][5][6]
    

Comparative Data Summary

The following table summarizes the performance metrics based on validation studies of homologous piperidine derivatives [3][4].

MetricHPLC-CADDerivatization UVqNMR (^1H)
Limit of Detection (LOD) ~2 µg/mL~0.5 µg/mL~1 mg/mL (Intrinsic limitation)
Precision (RSD) < 2.0%< 1.5%< 0.5%
Linearity (R²) > 0.995 (Polynomial)> 0.999 (Linear)N/A (Ratio based)
Selectivity Universal (Detects all non-volatiles)Selective (Only amines)Structural (High specificity)
Prep Time 5 mins (Dilute & Shoot)60 mins (Reaction)10 mins (Weighing)

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on the development stage and data requirements.

AnalyticalWorkflow Start Start: 4-Cyclobutylpiperidin-4-ol HCl Analysis Goal What is the Analytical Goal? Start->Goal RoutineQC Routine QC / Batch Release (High Throughput) Goal->RoutineQC AbsPurity Reference Standard Certification (Absolute Purity) Goal->AbsPurity Structure Impurity Identification (Structure Elucidation) Goal->Structure CAD Method: HPLC-CAD (Universal, No Derivatization) RoutineQC->CAD Preferred Deriv Method: Derivatization + UV (If CAD unavailable) RoutineQC->Deriv Alternative qNMR Method: 1H-qNMR (Maleic Acid Std in DMSO-d6) AbsPurity->qNMR Primary Method LCMS Method: LC-MS/MS (Q-TOF or Triple Quad) Structure->LCMS

Caption: Decision matrix for analytical method selection. HPLC-CAD is the preferred routine method, while qNMR serves as the primary reference standard generator.

Critical Addendum: Salt Stoichiometry (The "Hidden" Variable)

For the hydrochloride salt, HPLC and NMR often fail to quantify the counter-ion accurately. You must validate the salt form to distinguish between a mono-hydrochloride (


) and a hemi- or di-hydrochloride.

Recommended Protocol: Potentiometric Titration

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: Water/Acetone (to solubilize the organic salt while maintaining ionic mobility).

  • Electrode: Silver/Sulfide ion-selective electrode (ISE).

  • Endpoint: The inflection point corresponds to the molar equivalents of Chloride (

    
    ).
    
  • Calculation:

    
    
    Compare experimental 
    
    
    
    to theoretical (e.g., ~15-18% depending on exact MW) to confirm stoichiometry.

References

  • Thermo Fisher Scientific. (2025). Charged Aerosol Detection for Non-Chromophoric Compounds in Pharmaceutical Analysis.[2] Retrieved from

  • BenchChem. (2025).[5][7][8] Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine and Homologous Piperidines. Retrieved from

  • Zhou, G., et al. (2021). "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 60. Retrieved from

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: API Purity Determination. Retrieved from

  • PubChem. (2025).[9] 4-cyclobutylpiperidin-4-ol hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Cyclobutylpiperidin-4-ol Hydrochloride

Navigating the lifecycle of a chemical compound from synthesis to disposal is a critical responsibility for every researcher. The final step, disposal, is paramount for ensuring laboratory safety, environmental protectio...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the lifecycle of a chemical compound from synthesis to disposal is a critical responsibility for every researcher. The final step, disposal, is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Cyclobutylpiperidin-4-ol hydrochloride, a piperidine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, designed to empower researchers to manage chemical waste with confidence and integrity.

Core Principles: Hazard Assessment and Waste Characterization

Before any disposal action is taken, a thorough hazard assessment is mandatory. The regulatory status of a chemical waste stream—whether it is classified as "hazardous" or "non-hazardous"—dictates the entire disposal pathway. This determination is not arbitrary; it is defined by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[1]

For 4-Cyclobutylpiperidin-4-ol hydrochloride, a specific Safety Data Sheet (SDS) should be the primary source of hazard information. In the absence of a specific SDS, a conservative approach must be adopted based on the known hazards of structurally similar compounds, such as other piperidine derivatives.

Inferred Hazard Profile:

Based on data from analogous piperidine compounds, 4-Cyclobutylpiperidin-4-ol hydrochloride should be handled as a substance with the potential for the following hazards until proven otherwise:

Hazard CategoryPotential EffectRationale & Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.Piperidine and its derivatives can exhibit toxicity upon ingestion.
Skin Corrosion/Irritation May cause skin irritation.[2]The piperidine functional group is known to be an irritant.[3][4]
Serious Eye Damage/Irritation May cause serious eye irritation.[2]Direct contact with eyes can lead to significant irritation or damage.
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.Many nitrogen-containing heterocyclic compounds exhibit environmental toxicity.

A waste is classified as hazardous if it is specifically listed by the EPA or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] Given the potential hazards, it is prudent to manage 4-Cyclobutylpiperidin-4-ol hydrochloride waste as hazardous chemical waste .

Essential Safety: Personal Protective Equipment (PPE)

Proper personal protective equipment is non-negotiable when handling any chemical, including for disposal. The following PPE must be worn to minimize exposure and ensure personal safety:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.[6]

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[6][7]

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][8]

Disposal Workflow: A Step-by-Step Decision Guide

The following diagram illustrates the critical decision-making process for the disposal of 4-Cyclobutylpiperidin-4-ol hydrochloride. This workflow ensures that all safety and regulatory considerations are met before final disposal.

G start Start: Waste Generation (4-Cyclobutylpiperidin-4-ol hydrochloride) characterize Is the waste fully characterized? Consult SDS and institutional EHS. start->characterize is_hazardous Does the waste meet criteria for Hazardous Waste (RCRA)? (e.g., toxic, irritant) characterize->is_hazardous non_haz_path Waste is Confirmed Non-Hazardous (Requires definitive data & EHS approval) is_hazardous->non_haz_path No haz_path Treat as Hazardous Waste (Default & Recommended Path) is_hazardous->haz_path Yes / Unknown consult_ehs Consult EHS & Local Regulations for Non-Hazardous Disposal Options non_haz_path->consult_ehs segregate Step 1: Segregate Waste (Keep separate from other chemical streams) haz_path->segregate sewer_trash Potential Disposal Routes: - Sanitary Sewer (if permitted) - Regular Trash (if solid & permitted) (Requires explicit EHS approval) consult_ehs->sewer_trash containerize Step 2: Containerize Waste (Use compatible, sealed container) segregate->containerize label Step 3: Label Container ('Hazardous Waste', full chemical name, date) containerize->label store Step 4: Store Safely (Designated waste accumulation area) label->store dispose Step 5: Professional Disposal (Arrange pickup by licensed hazardous waste contractor) store->dispose

Caption: Disposal Decision Workflow for 4-Cyclobutylpiperidin-4-ol hydrochloride.

Standard Operating Procedure: Hazardous Waste Disposal

This is the recommended and most compliant method for disposing of 4-Cyclobutylpiperidin-4-ol hydrochloride and its contaminated materials.

Step 1: Waste Segregation Collect waste containing 4-Cyclobutylpiperidin-4-ol hydrochloride into a dedicated waste container. Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[9][10] Combining different waste types can lead to unforeseen chemical reactions and complicates the disposal process.[9]

Step 2: Containerization Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle, that can be securely sealed.[11] The container must be in good condition and free from leaks.[12]

Step 3: Labeling Proper labeling is a critical regulatory requirement. The waste container must be clearly labeled with:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "4-Cyclobutylpiperidin-4-ol hydrochloride".

  • The date when the first waste was added to the container (the "accumulation start date").[13]

  • Any relevant hazard information (e.g., "Irritant," "Toxic").

Step 4: Storage Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6] This area should be away from general laboratory traffic and incompatible chemicals.

Step 5: Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and transport of the waste.[11] Never dispose of this chemical by pouring it down the drain or placing it in the regular trash.[10] The generator of the waste is legally responsible for it from "cradle-to-grave," ensuring it reaches a permitted treatment, storage, and disposal facility.[12]

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

For Small Spills:

  • Ensure the area is well-ventilated; work within a fume hood if possible.

  • Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, vermiculite, or earth.[11][14]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11] Avoid creating dust.[8]

  • Decontaminate the spill area with a suitable solvent or detergent and water. All cleaning materials must also be collected and disposed of as hazardous waste.

For Large Spills:

  • Evacuate the immediate area and alert colleagues.

  • Prevent the spill from entering drains or waterways.[6][14]

  • Contact your institution's EHS or emergency response team for assistance. Do not attempt to clean up a large spill without proper training and equipment.

Final Steps: Container Decontamination

Empty containers that once held 4-Cyclobutylpiperidin-4-ol hydrochloride must also be managed properly. To be considered "RCRA empty" and disposed of as non-hazardous waste, a container must be triple-rinsed with a suitable solvent (e.g., water or methanol).[13] The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[13] After triple-rinsing, the container label should be defaced or removed before placing it in the appropriate recycling or trash receptacle.[15]

References

  • [No Title] (n.d.). Google.
  • Disposal Procedures for Non Hazardous Waste . (n.d.). SFA. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste . (n.d.). Safety & Risk Services. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . (n.d.). Enviro-Safe. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . (n.d.). Labor Security System. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . (n.d.). Rowan University. Retrieved from [Link]

  • Material Safety Data Sheet . (n.d.). Dow AgroSciences LLC. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement . (2025, April 15). US EPA. Retrieved from [Link]

  • Summary of Hazardous Waste Regulations . (2024, August 12). Florida Department of Environmental Protection. Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET . (2023, March 16). Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet PIPERIDINE . (n.d.). ChemSupply Australia. Retrieved from [Link]

  • safety data sheet - sc-205 . (2015, August 7). Ecolab. Retrieved from [Link]

  • Understanding EPA Hazardous Waste Classifications . (n.d.). ADCO Environmental Services. Retrieved from [Link]

  • Safety Data Sheet . (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Safety Data Sheet: Piperidine . (2025, March 31). Carl ROTH. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Cyclobutylpiperidin-4-ol hydrochloride

Executive Summary & Chemical Identity 4-Cyclobutylpiperidin-4-ol hydrochloride is a specialized heterocyclic building block often used in the synthesis of pharmaceutical agents (e.g., GPCR modulators or kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Cyclobutylpiperidin-4-ol hydrochloride is a specialized heterocyclic building block often used in the synthesis of pharmaceutical agents (e.g., GPCR modulators or kinase inhibitors). Due to its status as a specialized intermediate, specific toxicological data is often limited.

Critical Safety Directive: In the absence of substance-specific LD50 or irritation data, this compound must be handled under the Precautionary Principle . You must apply "Read-Across" safety protocols derived from structural analogs (e.g., 4-Methylpiperidin-4-ol HCl and 4-Piperidinol).

Assumed Hazard Classification (Based on Analogs):

  • Skin/Eye Irritation: Category 2 (Warning) to Category 1B (Danger/Corrosive) depending on concentration.

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).

  • Acute Toxicity: Potentially harmful if swallowed (Category 4).

Chemical Profile
PropertyDetail
Chemical Name 4-Cyclobutylpiperidin-4-ol hydrochloride
Formula C₉H₁₇NO[1][2][3][4][5][6][7][8] · HCl
Molecular Weight ~191.7 g/mol (Salt)
Physical State White to off-white solid (Hygroscopic)
Solubility Soluble in Water, Methanol, DMSO
Primary Hazard Mucous membrane irritation; Potential bioactivity

Risk Assessment & PPE Requirements

The primary risks associated with piperidine hydrochloride salts are inhalation of dust during weighing and chemical burns/irritation upon contact with mucous membranes. The hydrochloride moiety can generate acidic conditions upon contact with moisture (sweat/tears).

Personal Protective Equipment (PPE) Matrix

Use this matrix to select the correct gear based on your operation.

Protection ZoneLow Risk (Closed Vial Transfer)High Risk (Open Weighing / Solubilization)
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Fume Hood + N95 (if dust is visible)
Hand Protection Single Nitrile Gloves (0.11 mm)Double Gloving: Nitrile (Inner) + Nitrile/Neoprene (Outer)
Eye Protection Side-shield Safety GlassesChemical Splash Goggles (Required if powder is fine/dusty)
Body Protection Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek® Sleeve Covers or Apron
PPE Decision Logic (Visualization)

The following logic gate ensures you select the appropriate barrier protection.

PPE_Logic Start Start: Task Assessment Form Is the substance in Solid or Liquid form? Start->Form Solid Solid (Powder/Crystal) Form->Solid Liquid Liquid (Solution) Form->Liquid Dust Is dust generation likely? (Fine powder vs. Crystal) Solid->Dust Conc Concentration > 0.1 M? Liquid->Conc Yes Yes Dust->Yes Yes No No Dust->No No HighPPE REQUIRED: 1. Fume Hood 2. Splash Goggles 3. Double Nitrile Gloves StdPPE REQUIRED: 1. Fume Hood 2. Safety Glasses 3. Single Nitrile Gloves Conc->Yes High Conc. Conc->No Low Conc. Splash REQUIRED: 1. Fume Hood 2. Face Shield + Goggles 3. Chem-Resistant Apron Yes->HighPPE Yes->Splash No->StdPPE No->StdPPE

Caption: Decision tree for selecting Personal Protective Equipment based on physical state and risk potential.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent dust inhalation and cross-contamination.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood. If a balance is not available inside the hood, use a tarred transfer vessel (e.g., a screw-cap vial).

  • Anti-Static Measure: Piperidine salts can be static.[5] Use an anti-static gun or staticmaster brush if the powder "flies."

  • Transfer Technique:

    • Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container first.

    • Use a funnel for transfer into narrow-neck flasks to avoid spillage on the flask neck (which creates a contact hazard later).

  • Decontamination: Wipe the balance area and the exterior of the stock bottle with a damp paper towel (water/surfactant) immediately after use. Dispose of the towel as solid hazardous waste.

Protocol B: Solubilization (Exotherm Warning)

Objective: Safely prepare stock solutions.

  • Solvent Choice: Water, Methanol, or DMSO.

  • Thermodynamics: Dissolution of hydrochloride salts in water can be mildly exothermic.

  • Procedure:

    • Add the solid to the vessel first.

    • Add solvent slowly down the side of the vessel.

    • Caution: If using basic buffers (e.g., Carbonate, NaOH), the free base may precipitate or an exotherm may occur as HCl is neutralized. Always perform neutralization in an ice bath.

Emergency Response & Disposal

Spill Cleanup Workflow

Immediate action prevents area contamination.[5][6][8][9][10]

Spill_Response Alert 1. Alert Personnel & Evacuate Immediate Area Assess 2. Assess Scale (< 5g vs > 5g) Alert->Assess Minor Minor Spill (<5g) Assess->Minor Small Major Major Spill (>5g) Assess->Major Large PPE_Up 3. Don Full PPE (Goggles, Double Gloves, Lab Coat) Minor->PPE_Up EHS Call EHS / Emergency Team Major->EHS Contain 4. Cover with Absorbent pads (Liquids) or Damp Paper Towel (Solids) PPE_Up->Contain Clean 5. Wipe with Water/Detergent (Repeat 3x) Contain->Clean Dispose 6. Bag as Hazardous Waste Clean->Dispose

Caption: Step-by-step workflow for containing and cleaning up chemical spills in the laboratory.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[11] Hold eyelids open. The HCl component can cause rapid corneal damage. Seek medical attention.

  • Skin Contact: Brush off loose particles before washing. Wash with soap and water for 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Disposal Protocol

Never dispose of this compound down the drain.

  • Solid Waste: Collect in a container labeled "Solid Organic Waste (Toxic/Irritant)."

  • Liquid Waste: Dissolve in a combustible solvent (e.g., acetone/ethanol) and place in "Organic Solvents (Halogenated)" waste stream if the facility separates halogens (due to the HCl), or general organic waste.

  • Destruction: The preferred method is incineration equipped with an afterburner and scrubber to neutralize nitrogen oxides and hydrogen chloride gas.

References

  • PubChem. (n.d.). 4-cyclobutylpiperidin-4-ol hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[3][12] United States Department of Labor. Retrieved from [Link]

Sources

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